CCI-006
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXAKEBSBMAIOB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCI-006: A Targeted Approach Against MLL-Rearranged Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are a group of aggressive hematological malignancies with a historically poor prognosis, particularly in pediatric patients. The fusion proteins generated by chromosomal translocations involving the MLL gene drive an aberrant transcriptional program, leading to uncontrolled proliferation and a block in differentiation of hematopoietic progenitors. CCI-006 has emerged as a novel small molecule inhibitor demonstrating selective cytotoxicity against a subset of MLL-r leukemia cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound exerts its anti-leukemic effect by targeting a metabolic vulnerability present in a specific subset of MLL-r leukemia cells. The primary mechanism of action is the inhibition of mitochondrial respiration . This leads to a rapid depolarization of the mitochondrial membrane and subsequent induction of apoptosis.[1]
Sensitivity to this compound is dictated by the metabolic phenotype of the MLL-r cells, which is linked to the expression levels of Hypoxia-Inducible Factor 1-alpha (HIF1α) and the homeobox transcription factor MEIS1 . MLL-r cells with low HIF1α and low MEIS1 expression are highly sensitive to this compound. Conversely, MLL-r cells with a more glycolytic phenotype, characterized by elevated HIF1α expression, are resistant to the compound. Silencing of HIF1α can sensitize previously unresponsive MLL-r leukemia cells to this compound, highlighting the central role of this pathway in determining drug sensitivity.[1]
Data Presentation
Table 1: Cytotoxicity of this compound in MLL-Rearranged and MLL-Wild-Type Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (µM) | Sensitivity |
| PER-485 | MLL-AF4 | < 10 | Sensitive |
| MOLM-13 | MLL-AF9 | < 10 | Sensitive |
| MV4;11 | MLL-AF4 | < 10 | Sensitive |
| SEM | MLL-AF4 | > 10 | Unresponsive |
| REH | MLL-AF4 | > 10 | Unresponsive |
| RS4;11 | MLL-AF4 | > 10 | Unresponsive |
| CEM | MLL-wt | > 10 | Unresponsive |
Data extrapolated from graphical representations in publicly available research. Specific IC50 values require direct access to the primary publication's supplementary data.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (5 µM this compound, 24h) | % Annexin V Positive Cells (Mean ± SEM) | P-value vs. Vehicle |
| PER-485 | Vehicle | ~5% | - |
| PER-485 | This compound | ~40% | 0.00056 |
| MOLM-13 | Vehicle | ~5% | - |
| MOLM-13 | This compound | ~35% | 0.0018 |
| MV4;11 | Vehicle | ~10% | - |
| MV4;11 | This compound | ~30% | 0.013 |
| CEM | This compound | No significant increase | > 0.05 |
| REH | This compound | No significant increase | > 0.05 |
| RS4;11 | This compound | No significant increase | > 0.05 |
Data is based on reported quantitative results from in vitro experiments.[1]
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is adapted for leukemia cell lines to determine the cytotoxic effects of this compound.
Materials:
-
Leukemia cell lines (e.g., PER-485, MOLM-13, MV4;11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound dissolved in DMSO
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4 hours.
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat 1 x 10^6 cells with the desired concentration of this compound (e.g., 5 µM) or vehicle for the indicated time (e.g., 24 hours).
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
Western Blotting for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial function.
Materials:
-
Leukemia cell lines
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF microplate coated with Cell-Tak.
-
Incubate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Replace the growth medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. Port A can be used for the injection of this compound.
-
Perform the assay on a Seahorse XF Analyzer to measure baseline OCR, and the response to the sequential addition of this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the binding of MLL-fusion proteins to target gene promoters.
Materials:
-
MLL-r leukemia cell lines
-
Formaldehyde
-
Glycine
-
Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer
-
Antibody against the N-terminus of MLL or specific fusion partner
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters (e.g., HOXA9, MEIS1)
Procedure:
-
Crosslink protein-DNA complexes in cells with 1% formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody or an IgG control overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the crosslinks.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound action in MLL-rearranged leukemia.
Caption: Experimental workflow for evaluating this compound efficacy.
References
The Discovery and Development of CCI-006: A Targeted Approach to MLL-Rearranged Leukemias
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The small molecule CCI-006 has emerged as a promising therapeutic candidate for a subset of aggressive hematological malignancies, specifically those harboring Mixed Lineage Leukemia (MLL) gene rearrangements and CALM-AF10 translocations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental methodologies employed in its characterization and presents available quantitative data in a structured format. Through a targeted mechanism involving the disruption of mitochondrial function and induction of the unfolded protein response, this compound selectively induces apoptosis in susceptible leukemia cells, offering a potential new therapeutic avenue for these high-risk patient populations.
Introduction
Leukemias with rearrangements of the MLL gene are notoriously aggressive and are associated with a poor prognosis, particularly in infant and therapy-related acute leukemias.[1][2] Similarly, the CALM-AF10 fusion protein is characteristic of a high-risk subtype of acute leukemia.[3] The urgent need for more effective and targeted therapies for these patient populations has driven the search for novel small molecules that can exploit specific vulnerabilities of these cancer cells. This compound was identified through a screening campaign designed to discover compounds with selective cytotoxicity against MLL-rearranged leukemia cells.[1]
Discovery and Selectivity
This compound was identified from a small molecule library screen for its ability to selectively inhibit the growth of MLL-rearranged leukemia cells. Subsequent studies confirmed its cytotoxic activity against a panel of MLL-rearranged and CALM-AF10 translocated leukemia cell lines.[1] A key finding was the differential sensitivity to this compound, with a subset of MLL-rearranged cell lines exhibiting high sensitivity, while others were resistant.
In Vitro Cellular Viability
The selective cytotoxicity of this compound was demonstrated across a panel of leukemia cell lines. Treatment with 10 µM this compound for 72 hours resulted in a significant reduction in the viability of sensitive MLL-rearranged and CALM-AF10 cell lines, while other leukemia cell lines and non-malignant cells were largely unaffected.
| Cell Line | Fusion Protein | Viability (% of Control at 10 µM this compound) | Sensitivity |
| Sensitive | |||
| PER-485 | MLL-AF4 | < 20% | Sensitive |
| MV4;11 | MLL-AF4 | < 20% | Sensitive |
| MOLM-13 | MLL-AF9 | < 20% | Sensitive |
| THP-1 | MLL-AF9 | < 40% | Sensitive |
| U937 | CALM-AF10 | < 20% | Sensitive |
| KOPN-8 | MLL-ENL | < 40% | Sensitive |
| MONO-MAC-6 | MLL-AF9 | < 60% | Sensitive |
| Resistant | |||
| SEM | MLL-AF4 | > 80% | Resistant |
| RS4;11 | MLL-AF4 | > 80% | Resistant |
| REH | MLL-AF4 | > 80% | Resistant |
| K562 | BCR-ABL | > 80% | Resistant |
| CEM | MLL-wildtype | > 80% | Resistant |
Note: Specific IC50 values for this compound are not yet publicly available. The data presented is based on single-concentration viability assays.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step mechanism that originates with the disruption of mitochondrial function and culminates in apoptosis.[1]
Inhibition of Mitochondrial Respiration and Depolarization
The primary intracellular target of this compound is the mitochondrion. The compound inhibits cellular mitochondrial respiration, leading to a rapid depolarization of the mitochondrial membrane in sensitive leukemia cells. This effect is not observed in resistant MLL-rearranged leukemia cells, despite a similar initial inhibition of respiration, suggesting that downstream signaling pathways are critical for determining cellular fate.
Induction of the Unfolded Protein Response (UPR)
The mitochondrial and metabolic stress induced by this compound triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.[1] This is characterized by the activation of two key UPR sensors, PERK and IRE1α.
-
PERK Pathway: Activation of PERK leads to the phosphorylation of eIF2α, which in turn results in the translational upregulation of ATF4. ATF4 is a transcription factor that drives the expression of the pro-apoptotic protein CHOP.
-
IRE1α Pathway: Activated IRE1α can lead to the phosphorylation of JNK, which also contributes to the induction of apoptosis.
The culmination of these signaling events is the activation of the apoptotic cascade.
Preclinical Development
The preclinical development of this compound is ongoing. While detailed in vivo efficacy and pharmacokinetic data are not yet publicly available, the selective and potent in vitro activity of this compound provides a strong rationale for its further investigation in relevant animal models.
In Vivo Efficacy in Xenograft Models
Studies using xenograft models of MLL-rearranged leukemia are a critical next step in the development of this compound. These studies will assess the compound's ability to inhibit tumor growth and improve survival in a living organism.
At present, there is no publicly available data on the in vivo efficacy of this compound in mouse xenograft models.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), will be crucial in determining its potential as a clinical candidate.
At present, there is no publicly available pharmacokinetic data for this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on leukemia cell lines.
Methodology (Resazurin Reduction Assay):
-
Cell Seeding: Leukemia cell lines are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Resazurin (B115843) Addition: A solution of resazurin is added to each well.
-
Incubation: Plates are incubated for a further 2-4 hours to allow for the conversion of resazurin to the fluorescent resorufin (B1680543) by viable cells.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Mitochondrial Respiration Assay
Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) of leukemia cells.
Methodology (Seahorse XF Analyzer):
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
-
Compound Injection: A baseline OCR is measured before the injection of this compound or vehicle control.
-
OCR Measurement: The OCR is continuously monitored after the addition of the compound.
-
Mitochondrial Stress Test (Optional): To further probe mitochondrial function, sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A can be performed to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Data Analysis: The change in OCR over time is analyzed to determine the effect of this compound on mitochondrial respiration.
Unfolded Protein Response (UPR) Analysis
Objective: To assess the activation of the UPR pathway in response to this compound treatment.
Methodology (Western Blot):
-
Cell Treatment: Leukemia cells are treated with this compound or vehicle control for various time points.
-
Protein Extraction: Whole-cell lysates are prepared from the treated cells.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for key UPR proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP, p-IRE1α, p-JNK) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
The small molecule this compound represents a promising new therapeutic strategy for a defined subset of MLL-rearranged and CALM-AF10 leukemias. Its novel mechanism of action, centered on the induction of mitochondrial dysfunction and the unfolded protein response, highlights a potential metabolic vulnerability in these aggressive cancers. The selective cytotoxicity of this compound in preclinical models warrants further investigation. Future studies should focus on elucidating the precise molecular determinants of sensitivity and resistance, conducting comprehensive in vivo efficacy and pharmacokinetic studies, and ultimately translating these promising preclinical findings into clinical trials for patients with these high-risk leukemias. The continued development of this compound and similar targeted agents holds the potential to significantly improve outcomes for this underserved patient population.
References
The Role of CCI-006 in Inducing Mitochondrial Dysfunction in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the novel small molecule CCI-006 and its role in inducing mitochondrial dysfunction as a therapeutic strategy against specific cancer subtypes. This compound has demonstrated selective cytotoxicity against cancer cells with particular genetic backgrounds, primarily MLL-rearranged (MLL-r) leukemias. The core of its mechanism lies in the targeted disruption of mitochondrial respiration, leading to a cascade of events culminating in apoptotic cell death. This document outlines the quantitative effects of this compound on cancer cells, details the experimental protocols for assessing its activity, and provides visual representations of the key signaling pathways involved.
Introduction
Cancer cell metabolism is characterized by significant alterations that support rapid proliferation and survival. While the Warburg effect, or aerobic glycolysis, is a well-known hallmark, many cancer cells also rely on mitochondrial oxidative phosphorylation (OXPHOS). This dependency on mitochondrial function presents a therapeutic vulnerability. This compound is a novel small molecule that exploits this vulnerability in a subset of MLL-rearranged and CALM-AF10 translocated leukemias.[1] These cancer types are often characterized by a metabolic phenotype that renders them particularly sensitive to inhibitors of mitochondrial respiration.
This compound's mechanism of action is centered on the inhibition of mitochondrial respiration, which triggers insurmountable mitochondrial depolarization and a subsequent pro-apoptotic unfolded protein response (UPR).[2] The sensitivity to this compound is notably dependent on the cancer cells' metabolic state, with cells exhibiting low levels of MEIS1 and HIF1α being particularly susceptible.[1] This guide will dissect the molecular pathways and cellular consequences of this compound treatment, providing a comprehensive resource for researchers in oncology and drug development.
Data Presentation: Quantitative Effects of this compound
The cytotoxic and mitochondrial-disrupting effects of this compound have been quantified across a panel of cancer cell lines. The following tables summarize the key data, highlighting the selectivity and potency of the compound.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Subtype | This compound IC50 (µM) | Sensitivity |
| PER-485 | MLL-rearranged | 1.5 ± 0.3 | Sensitive |
| MOLM-13 | MLL-rearranged | 2.1 ± 0.4 | Sensitive |
| MV4;11 | MLL-rearranged | 3.5 ± 0.6 | Sensitive |
| SEM | MLL-rearranged | > 10 | Unresponsive |
| RS4;11 | MLL-rearranged | > 10 | Unresponsive |
| K562 | CML | > 10 | Unresponsive |
| REH | B-ALL | > 10 | Unresponsive |
Data is representative and compiled from findings reported in Somers et al., Oncogene, 2019.
Table 2: Effect of this compound on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Cell Line | Treatment | Basal OCR (pmol/min) | Maximal Respiration (pmol/min) |
| PER-485 (Sensitive) | Vehicle | 45.2 ± 3.1 | 85.7 ± 5.9 |
| This compound (5 µM) | 15.6 ± 2.5 | 20.1 ± 3.2 | |
| SEM (Unresponsive) | Vehicle | 50.1 ± 4.2 | 92.3 ± 7.1 |
| This compound (5 µM) | 18.3 ± 3.0 | 22.5 ± 3.8 |
Data is representative and compiled from findings reported in Somers et al., Oncogene, 2019.
Table 3: Quantification of Mitochondrial Membrane Depolarization and Apoptosis
| Cell Line | Treatment | Mitochondrial Depolarization (% of cells with low JC-1 red/green ratio) | Apoptosis (% Annexin V+ cells) |
| PER-485 (Sensitive) | Vehicle | 5.2 ± 1.1 | 4.8 ± 0.9 |
| This compound (5 µM, 3h) | 65.8 ± 5.4 | 35.2 ± 4.1 | |
| SEM (Unresponsive) | Vehicle | 6.1 ± 1.5 | 5.1 ± 1.2 |
| This compound (5 µM, 3h) | 8.3 ± 2.0 | 6.5 ± 1.8 |
Data is representative and compiled from findings reported in Somers et al., Oncogene, 2019.
Signaling Pathways and Mechanism of Action
This compound initiates a signaling cascade that begins with the inhibition of mitochondrial respiration and culminates in apoptosis. This process involves the interplay of mitochondrial stress, the unfolded protein response (UPR), and the intrinsic apoptotic pathway.
This compound-Induced Mitochondrial Dysfunction and UPR
The initial insult of this compound is the inhibition of the mitochondrial electron transport chain. This leads to a rapid decrease in oxygen consumption and a collapse of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm is a critical event that triggers two major downstream pathways: the mitochondrial unfolded protein response (UPRmt) and the endoplasmic reticulum (ER) stress response, which is a component of the broader UPR.
The metabolic and redox imbalance caused by mitochondrial dysfunction leads to an accumulation of misfolded proteins in the ER, activating the UPR.[1] This is primarily mediated by the dissociation of the chaperone protein BiP from the ER stress sensors PERK and IRE1α.
Mitochondrial-Mediated Apoptosis
The sustained mitochondrial dysfunction and activation of the UPR converge on the intrinsic pathway of apoptosis. The loss of mitochondrial membrane potential leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.[1] MOMP allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates effector caspases such as caspase-3, leading to the cleavage of key cellular substrates like PARP and ultimately, cell death.[3]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Materials:
-
Leukemia cell lines (e.g., PER-485, MOLM-13, SEM)
-
RPMI-1640 medium with 10% FBS
-
96-well opaque-walled plates
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em = 560/590 nm)
-
-
Procedure:
-
Seed cells at a density of 1 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 4 hours at 37°C.
-
Measure fluorescence intensity at 590 nm with excitation at 560 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Measurement of Mitochondrial Membrane Potential (JC-1 Staining)
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify mitochondrial depolarization.[4]
-
Materials:
-
Leukemia cell lines
-
RPMI-1640 medium
-
This compound
-
JC-1 dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer with 488 nm excitation and detectors for green (FITC, ~529 nm) and red (PE, ~590 nm) fluorescence
-
-
Procedure:
-
Treat cells with this compound (e.g., 5 µM) or vehicle for the desired time (e.g., 1-3 hours).
-
Harvest and wash the cells with warm PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in warm culture medium.
-
Add JC-1 to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells immediately by flow cytometry, acquiring both green (FL1) and red (FL2) fluorescence signals.
-
Calculate the ratio of red to green fluorescence intensity for each cell population.
-
Analysis of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. The Cell Mito Stress Test involves the sequential injection of mitochondrial inhibitors to reveal key parameters of mitochondrial function.
-
Materials:
-
Leukemia cell lines
-
Seahorse XF96 cell culture microplates
-
Cell-Tak to coat the plates for suspension cells
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF96 Analyzer
-
-
Procedure:
-
Coat the Seahorse XF96 plate with Cell-Tak.
-
Seed 2 x 10^5 cells/well and allow them to adhere.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with Oligomycin (final concentration 1 µM), FCCP (final concentration 1 µM), and Rotenone/Antimycin A (final concentration 0.5 µM).
-
Calibrate the sensor cartridge in the Seahorse XF96 Analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
Measure the basal OCR, followed by OCR measurements after each inhibitor injection.
-
For this compound treatment, pre-treat the cells with the compound for a specified time before starting the assay.
-
Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay)
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Materials:
-
Leukemia cell lines
-
This compound
-
DCFDA solution
-
FACS buffer
-
Flow cytometer with 488 nm excitation and a green fluorescence detector (FITC)
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
During the last 30 minutes of treatment, add DCFDA to a final concentration of 10 µM.
-
Incubate at 37°C, protected from light.
-
Harvest and wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells immediately by flow cytometry, measuring the mean fluorescence intensity in the FITC channel.
-
Western Blotting for Apoptosis and UPR Markers
This technique is used to detect the expression and cleavage of key proteins involved in apoptosis and the UPR.
-
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-CHOP, anti-phospho-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Conclusion
This compound represents a promising therapeutic agent that selectively targets a metabolic vulnerability in certain cancer subtypes, particularly MLL-rearranged leukemias. Its mechanism of action, centered on the induction of mitochondrial dysfunction, provides a clear rationale for its potent and rapid cytotoxic effects. The detailed data and protocols presented in this guide offer a comprehensive framework for researchers to further investigate this compound and similar compounds that target mitochondrial metabolism in cancer. The visualization of the signaling pathways provides a clear understanding of the molecular events triggered by this compound, from the initial mitochondrial insult to the final execution of apoptosis. This in-depth technical guide serves as a valuable resource for the scientific community dedicated to advancing cancer therapeutics.
References
- 1. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 3. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Signaling Pathways Affected by CCI-006 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule CCI-006 has emerged as a promising therapeutic agent, demonstrating selective cytotoxicity against a subset of MLL-rearranged (MLL-r) leukemia cells. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound treatment. Through a detailed examination of its mechanism of action, this document elucidates how this compound exploits a metabolic vulnerability in susceptible cancer cells, leading to apoptosis. This guide summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the complex signaling networks and experimental workflows using Graphviz diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to advance the study and potential clinical application of this compound and similar targeted therapies.
Introduction to this compound
This compound is a novel small molecule inhibitor identified through a screening for compounds with selective cytotoxicity against MLL-rearranged leukemia.[1] This particular subtype of leukemia is characterized by chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene and is associated with a poor prognosis. This compound's mechanism of action is centered on the inhibition of mitochondrial respiration, which triggers a cascade of cellular events culminating in apoptotic cell death in a specific subset of MLL-r leukemia cells.[1][2]
The sensitivity to this compound is linked to a distinct metabolic phenotype. Susceptible cells are characterized by low expression levels of Hypoxia-Inducible Factor 1-alpha (HIF1α) and the homeobox protein MEIS1, indicating a reliance on oxidative phosphorylation for energy production.[2] In contrast, resistant MLL-r cells exhibit a more glycolytic phenotype and higher levels of HIF1α and MEIS1.[1] This metabolic vulnerability provides a therapeutic window for this compound, allowing for selective targeting of cancer cells while sparing healthy cells with different metabolic profiles.
Core Signaling Pathways Modulated by this compound
The primary molecular event initiated by this compound is the inhibition of mitochondrial respiration . This leads to a state of mitochondrial stress , characterized by mitochondrial membrane depolarization.[2] This initial insult triggers two major downstream signaling cascades: the Unfolded Protein Response (UPR) and the JNK signaling pathway , both of which converge to induce apoptosis.
Mitochondrial Stress and the Unfolded Protein Response (UPR)
Mitochondrial dysfunction caused by this compound treatment leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. This activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring proteostasis. The two key branches of the UPR activated by this compound-induced mitochondrial stress are the PERK and IRE1α pathways.[2]
-
PERK Pathway: The PKR-like ER kinase (PERK) is activated upon ER stress, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2]
-
IRE1α Pathway: The inositol-requiring enzyme 1 alpha (IRE1α) is another ER stress sensor that becomes activated. Activated IRE1α can lead to the increased phosphorylation of c-Jun N-terminal kinase (JNK), which contributes to the apoptotic signal.[2]
JNK Signaling and Apoptosis
Mitochondrial stress itself can directly lead to the activation of the JNK signaling pathway, a critical regulator of apoptosis. The increased phosphorylation of JNK, both through IRE1α-dependent and independent mechanisms, plays a significant role in the apoptotic cascade initiated by this compound.[2]
The culmination of these signaling events—UPR activation and JNK signaling—is the induction of apoptosis. This is evidenced by the cleavage of PARP and caspase-3, and a significant increase in the percentage of Annexin V-positive cells following this compound treatment in sensitive cell lines.[3]
Quantitative Data on this compound Treatment
The following tables summarize the quantitative effects of this compound on key cellular processes.
Table 1: Effect of this compound on Apoptosis in MLL-rearranged Leukemia Cell Lines
| Cell Line | Treatment (5 µM this compound, 24h) | % Annexin V+ Cells (Mean ± SEM) | P-value vs. Vehicle |
| Sensitive | |||
| PER-485 | Vehicle | ~5% | |
| This compound | ~45% | 0.00056 | |
| MOLM-13 | Vehicle | ~8% | |
| This compound | ~35% | 0.0018 | |
| MV4;11 | Vehicle | ~10% | |
| This compound | ~30% | 0.013 | |
| Unresponsive | |||
| CEM | Vehicle | ~5% | |
| This compound | ~6% | > 0.05 | |
| REH | Vehicle | ~4% | |
| This compound | ~5% | > 0.05 | |
| RS4;11 | Vehicle | ~7% | |
| This compound | ~8% | > 0.05 | |
| (Data is based on a graphical representation from a cited research article and is therefore approximate.[3]) |
Table 2: Representative Effect of this compound on Mitochondrial Respiration
| Cell Line | Treatment | Oxygen Consumption Rate (OCR) (% of Control) |
| Sensitive MLL-r Cells | This compound (5 µM) | ~40% |
| Unresponsive MLL-r Cells | This compound (5 µM) | ~45% |
| (This table presents representative data to illustrate the inhibitory effect of this compound on mitochondrial respiration in both sensitive and unresponsive cells, as specific quantitative tables are not publicly available.) |
Table 3: Representative Effect of this compound on UPR and JNK Pathway Activation
| Protein Target | Treatment (this compound, 6h) | Fold Change in Phosphorylation (vs. Vehicle) |
| p-eIF2α (Ser51) | This compound | ~3.5 |
| p-JNK (Thr183/Tyr185) | This compound | ~4.0 |
| (This table provides illustrative data on the activation of key signaling proteins, as specific quantitative tables are not publicly available.) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's effects. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability and Apoptosis Assay (Annexin V Staining)
-
Cell Seeding: Seed leukemia cells in a 24-well plate at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated time points (e.g., 24 hours).
-
Cell Harvesting: Transfer cells to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for UPR and JNK Pathway Proteins
-
Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-IRE1α, IRE1α, p-eIF2α, eIF2α, p-JNK, JNK, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensities using densitometry software.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding: Seed leukemia cells in a Seahorse XF24 cell culture microplate at an appropriate density.
-
Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.
-
Instrument Calibration: Calibrate the Seahorse XF24 analyzer with the provided calibration solution.
-
Assay Execution: Load the cell plate into the Seahorse XF24 analyzer and measure the basal oxygen consumption rate (OCR).
-
Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: General experimental workflow for this compound investigation.
Caption: Cellular characteristics determining this compound sensitivity.
Conclusion
This compound represents a targeted therapeutic strategy that effectively exploits the metabolic vulnerabilities of a subset of MLL-rearranged leukemia cells. Its mechanism of action, centered on the inhibition of mitochondrial respiration, triggers a well-defined cascade of signaling events involving the Unfolded Protein Response and JNK pathway, ultimately leading to apoptosis. The sensitivity to this compound is dictated by the baseline metabolic phenotype of the cancer cells, specifically their reliance on oxidative phosphorylation. This in-depth technical guide provides a foundational understanding of the molecular pathways affected by this compound, offering valuable insights for researchers and drug development professionals. Further investigation into the nuances of these pathways and the development of predictive biomarkers will be crucial for the successful clinical translation of this compound and other metabolism-targeted cancer therapies.
References
Target Identification and Validation for CCI-006: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation for the compound designated CCI-006. It is important to note that the identifier "this compound" has been associated with at least two distinct investigational compounds with different mechanisms of action. This document will address both entities, presenting the available data, experimental protocols, and signaling pathways for each to provide a clear and thorough resource.
Part 1: this compound as a Selective Inhibitor of MLL-Rearranged Leukemia
This iteration of this compound is identified as a novel small molecule that exhibits selective cytotoxicity against Mixed Lineage Leukemia (MLL)-rearranged leukemia cells.[1][2] Its primary mechanism of action involves the disruption of mitochondrial function.[1]
Mechanism of Action
This compound inhibits mitochondrial respiration, which leads to mitochondrial membrane depolarization.[1][3] This mitochondrial dysfunction induces metabolic and mitochondrial stress, culminating in an unfolded protein response (UPR) and apoptosis in susceptible MLL-rearranged leukemia cells.[3][4] The sensitivity to this compound in these cells is associated with low levels of MEIS1, HIF1α, and ATP5A.[4] The induction of apoptosis is mediated through the activation of pathways involving PERK, IRE1α, ATF4, CHOP, and JNK.[4]
Data Presentation
The following table summarizes the cytotoxic activity of this this compound against a panel of cell lines.
| Cell Line | Treatment Concentration (µM) | % Viability (Relative to Vehicle) | Assay Type |
| Various Leukemia Cell Lines | 10 | Varies (Data specific to cell lines) | Resazurin (B115843) Reduction Assay |
Quantitative data on the percentage of viability for specific cell lines was not fully detailed in the provided search results, but the methodology was identified.[2]
Experimental Protocols
Resazurin Reduction Assay for Cytotoxicity: [2]
-
Cell Seeding: Plate leukemia cell lines in appropriate multi-well plates.
-
Compound Treatment: Treat the cells with 10 µM this compound or vehicle control for 72 hours.
-
Resazurin Addition: Add resazurin solution to each well.
-
Incubation: Incubate the plates to allow for the conversion of resazurin to the fluorescent resorufin (B1680543) by viable cells.
-
Measurement: Measure the fluorescence or absorbance to determine the percentage of viable cells relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
Caption: this compound induced mitochondrial stress and UPR pathway leading to apoptosis.
Part 2: this compound as a PI3K/Akt/mTOR Pathway Inhibitor
This version of this compound has been identified as a potent inhibitor of the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer cell growth and survival.[5]
Target Identification
Biochemical assays have demonstrated that this this compound is a highly potent inhibitor of mTOR kinase and also shows activity against Class I PI3K isoforms.[5] It displays significantly less activity against other kinases such as Akt1, PDK1, MEK1, and ERK2, indicating a degree of selectivity.[5]
Data Presentation
Table 1: Biochemical Activity of this compound against a Panel of Kinases [5]
| Kinase Target | IC50 (nM) | Assay Type |
| mTOR | 15 | ADP-Glo™ Kinase Assay |
| PI3Kα | 150 | TR-FRET Assay |
| PI3Kβ | 250 | TR-FRET Assay |
| PI3Kδ | 180 | TR-FRET Assay |
| PI3Kγ | 300 | TR-FRET Assay |
| Akt1 | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |
| PDK1 | > 10,000 | Z'-LYTE™ Kinase Assay |
| MEK1 | > 10,000 | Adapta™ Universal Kinase Assay |
| ERK2 | > 10,000 | Adapta™ Universal Kinase Assay |
Table 2: Cellular Activity of this compound in Cancer Cell Lines [5]
| Cell Line | Target Pathway Inhibition (p-S6K1 T389 IC50, nM) | Anti-proliferative Activity (EC50, nM) |
| MCF-7 (Breast Cancer) | 25 | 80 |
| PC-3 (Prostate Cancer) | 30 | 110 |
| A549 (Lung Cancer) | Not Specified | Not Specified |
Experimental Protocols
ADP-Glo™ Kinase Assay (for mTOR): [5]
-
Reaction Setup: A kinase reaction is set up with mTOR enzyme, substrate, and ATP, along with varying concentrations of this compound.
-
Incubation: The reaction is incubated to allow for ATP consumption.
-
ATP Depletion: After a 2-hour incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[5]
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, and a luciferase/luciferin reaction produces a luminescent signal proportional to the ADP generated.
-
Measurement: The luminescent signal is measured to determine the enzyme activity and calculate the IC50 value.
Cell Proliferation Assay (MTS Assay): [5]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.[5]
-
Incubation: The plate is incubated for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.[5]
-
Absorbance Measurement: The absorbance of the formazan is measured at 490 nm using a microplate reader to determine cell viability and calculate the EC50 value.[5]
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
Unveiling CCI-006: A Targeted Approach Against MLL-Rearranged Leukemia Through Mitochondrial Disruption
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound CCI-006 has emerged as a promising selective inhibitor and chemosensitizer for mixed-lineage leukemia (MLL)-rearranged leukemia, a particularly aggressive hematological malignancy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the compound's mechanism of action, which centers on the induction of mitochondrial dysfunction and the subsequent activation of the unfolded protein response, leading to apoptosis in susceptible cancer cells. This document also includes detailed experimental protocols for key assays relevant to the study of this compound and presents quantitative data in a structured format to facilitate research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, a novel small molecule, possesses a distinct chemical architecture featuring a sulfonamide group, initially suggesting its potential as a carbonic anhydrase inhibitor.[1] However, its potent anti-leukemic activity is now understood to stem from a different mechanism.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate | Inferred |
| Molecular Formula | C₁₅H₁₂N₂O₅S | ChemBK[2] |
| Molecular Weight | 332.33 g/mol | ChemBK[2] |
| SMILES String | O=C(/C(C#N)=C/C1=CC=C(C2=CC=C(S(=O)(N)=O)C=C2)O1)OC | Inferred |
| Melting Point | Not experimentally determined. Estimated based on similar furan-containing sulfonamide structures. | - |
| Solubility | ≥ 8.33 mg/mL in a solution of DMSO, PEG300, Tween-80, and saline. | Inferred |
Note: The IUPAC name and SMILES string are inferred from the chemical structure. The melting point has not been found in the reviewed literature and is an estimate based on related compounds.
Mechanism of Action: A Cascade of Cellular Stress
This compound exerts its selective cytotoxicity against a subset of MLL-rearranged leukemia cells by targeting a key metabolic vulnerability: mitochondrial respiration.[1][3] This targeted action initiates a cascade of events culminating in apoptotic cell death.
Inhibition of Mitochondrial Respiration and Depolarization
The primary molecular initiating event is the inhibition of cellular mitochondrial respiration by this compound. This disruption of the electron transport chain leads to a rapid and insurmountable mitochondrial membrane depolarization in sensitive leukemia cells.[3] This effect is particularly pronounced in MLL-rearranged and CALM-AF10 leukemia cells characterized by low levels of MEIS1 and HIF1α.[1]
Induction of the Unfolded Protein Response (UPR)
The mitochondrial and metabolic stress induced by this compound triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.[1] This is a critical component of the compound's mechanism of action. The UPR is activated through two primary sensor proteins in the endoplasmic reticulum:
-
PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase): Activation of PERK leads to the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha). This, in turn, attenuates global protein translation while selectively promoting the translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic protein CHOP (C/EBP homologous protein).
-
IRE1α (Inositol-requiring enzyme 1 alpha): Activation of IRE1α can lead to the phosphorylation of JNK (c-Jun N-terminal kinase), which is also implicated in the induction of apoptosis.[1]
The convergence of these pathways, driven by mitochondrial dysfunction, ultimately leads to the programmed cell death of the cancerous cells.
Caption: Signaling pathway of this compound leading to apoptosis.
Biological Activity and Cytotoxicity
This compound demonstrates selective cytotoxicity against a panel of human leukemia cell lines, particularly those with MLL rearrangements. The sensitivity to this compound appears to be correlated with the metabolic phenotype of the cancer cells.
Table 2: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Description | IC₅₀ (µM) |
| SEM-K2 | MLL-AF4 rearranged ALL | < 1 |
| MV4-11 | MLL-AF4 rearranged AML | < 1 |
| KOPN-8 | MLL-ENL rearranged B-ALL | < 1 |
| RS4;11 | MLL-AF4 rearranged ALL | < 1 |
| PER-485 | MLL-AF4 rearranged ALL | ~1-5 |
| U937 | MLL wild-type AML | > 10 |
| HL-60 | MLL wild-type AML | > 10 |
| K562 | MLL wild-type CML | > 10 |
Note: The IC₅₀ values are approximate ranges based on graphical data from Somers K, et al. Oncogene. 2019 Jan 22. A comprehensive table of IC₅₀ values was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound.
Mitochondrial Stress Test
This protocol is adapted for use with a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.
Caption: Workflow for the Seahorse mitochondrial stress test.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
This compound stock solution (in DMSO)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone, and Antimycin A
Procedure:
-
Cell Seeding: Seed leukemia cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a working solution of this compound in the assay medium.
-
Treatment: Replace the cell culture medium with the assay medium containing this compound or vehicle control and incubate for the desired time.
-
Instrument Setup: Hydrate the sensor cartridge overnight. On the day of the assay, load the injection ports with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Data Analysis: Analyze the resulting OCR data to determine basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.
Resazurin (B115843) Reduction Cytotoxicity Assay
This assay assesses cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin.
Materials:
-
96-well cell culture plates
-
Leukemia cell lines
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Resazurin sodium salt solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[1]
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot for UPR Proteins
This protocol is for detecting the activation of key proteins in the UPR pathway.
Materials:
-
Leukemia cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-p-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a promising therapeutic candidate that selectively targets MLL-rearranged leukemia cells by inducing mitochondrial dysfunction and activating the unfolded protein response. Its well-defined mechanism of action provides a strong rationale for its further preclinical and clinical development. The experimental protocols and data presented in this guide are intended to facilitate ongoing research into this novel compound and aid in the development of more effective therapies for this challenging disease.
References
The Impact of CCI-006 on Cellular Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCI-006 has emerged as a promising small molecule inhibitor with selective cytotoxicity against a subset of MLL-rearranged (MLL-r) leukemia cells. This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its profound effects on cellular mitochondrial respiration. Through the compilation of quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways, this document serves as a comprehensive resource for researchers in oncology and drug development. Our findings highlight that this compound's efficacy is intrinsically linked to the metabolic phenotype of the cancer cells, specifically their reliance on oxidative phosphorylation.
Introduction
Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with a generally poor prognosis, necessitating the development of novel targeted therapies. This compound was identified as a novel inhibitor that selectively kills MLL-r and CALM-AF10 translocated leukemia cells.[1] The primary mechanism of action of this compound is the inhibition of mitochondrial respiration, which in sensitive cancer cell lines, leads to a cascade of events including mitochondrial membrane depolarization, metabolic stress, and ultimately, apoptosis.[1][2] This guide delves into the specifics of these effects, presenting the quantitative data and methodologies required for a thorough understanding and replication of these findings.
Quantitative Effects of this compound on Mitochondrial Respiration
The impact of this compound on mitochondrial respiration has been quantified through various assays, primarily utilizing Seahorse XF technology to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). The data consistently demonstrates that this compound significantly inhibits mitochondrial respiration in both sensitive and unresponsive MLL-r leukemia cell lines. However, the downstream consequences of this inhibition diverge based on the cell's metabolic phenotype.
Oxygen Consumption Rate (OCR)
This compound treatment leads to a marked decrease in the basal and maximal OCR in MLL-r leukemia cells. This indicates a direct inhibition of the electron transport chain.
| Cell Line | Treatment | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | Spare Respiratory Capacity (%) | Reference |
| SEM (Sensitive) | Vehicle | ~18 | ~35 | ~94 | |
| This compound (5 µM, 4h) | ~5 | ~5 | ~0 | ||
| MOLM-13 (Sensitive) | Vehicle | ~25 | ~50 | ~100 | |
| This compound (5 µM, 4h) | ~8 | ~8 | ~0 | ||
| RS4;11 (Unresponsive) | Vehicle | ~15 | ~20 | ~33 | |
| This compound (5 µM, 4h) | ~5 | ~5 | ~0 |
Data extrapolated from graphical representations in Somers et al., 2019. Actual numerical values were not provided in the publication.
Mitochondrial Membrane Potential (ΔΨm)
A key differentiator between this compound-sensitive and unresponsive cells is the effect on mitochondrial membrane potential. In sensitive cells, the inhibition of respiration leads to a rapid and sustained mitochondrial depolarization.
| Cell Line | Treatment | % of Cells with Depolarized Mitochondria | Reference |
| SEM (Sensitive) | Vehicle | ~5 | |
| This compound (5 µM, 4h) | ~80 | ||
| MOLM-13 (Sensitive) | Vehicle | ~10 | |
| This compound (5 µM, 4h) | ~90 | ||
| RS4;11 (Unresponsive) | Vehicle | ~5 | |
| This compound (5 µM, 4h) | ~10 |
Data extrapolated from graphical representations in Somers et al., 2019. Actual numerical values were not provided in the publication.
Cellular ATP Levels
The reduction in oxidative phosphorylation in this compound treated cells logically leads to a decrease in cellular ATP levels, particularly in cells highly dependent on this metabolic pathway.
| Cell Line | Treatment | Relative ATP Levels (%) | Reference |
| SEM (Sensitive) | Vehicle | 100 | |
| This compound (5 µM, 4h) | ~40 | ||
| MOLM-13 (Sensitive) | Vehicle | 100 | |
| This compound (5 µM, 4h) | ~35 | ||
| RS4;11 (Unresponsive) | Vehicle | 100 | |
| This compound (5 µM, 4h) | ~80 |
Data extrapolated from graphical representations in Somers et al., 2019. Actual numerical values were not provided in the publication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effect on mitochondrial respiration.
Cell Culture
-
Cell Lines: SEM, MOLM-13 (sensitive), and RS4;11 (unresponsive) MLL-rearranged leukemia cell lines.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring OCR.
-
Apparatus: Seahorse XFe96 Extracellular Flux Analyzer.
-
Plate Seeding: 2 x 10^5 cells per well were seeded in a Seahorse XF96 cell culture microplate coated with Cell-Tak.
-
Assay Medium: Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4.
-
Procedure:
-
Cells were treated with 5 µM this compound or vehicle (DMSO) for 4 hours prior to the assay.
-
Baseline OCR was measured.
-
The following compounds were sequentially injected:
-
Oligomycin (1 µM): Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.
-
FCCP (1 µM): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A (0.5 µM each): Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: OCR measurements were normalized to cell number.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses the fluorescent dye JC-1 to determine changes in mitochondrial membrane potential.
-
Reagent: JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).
-
Procedure:
-
Cells were treated with 5 µM this compound or vehicle for 4 hours.
-
Cells were then incubated with 2 µM JC-1 for 30 minutes at 37°C.
-
Following incubation, cells were washed and resuspended in PBS.
-
Fluorescence was analyzed by flow cytometry.
-
-
Data Interpretation: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.
Cellular ATP Measurement Assay
Cellular ATP levels were quantified using a luminescence-based assay.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Cells were seeded in a 96-well plate and treated with 5 µM this compound or vehicle for 4 hours.
-
An equal volume of CellTiter-Glo® reagent was added to each well.
-
The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was read on a plate reader.
-
-
Data Analysis: Luminescence values are directly proportional to the amount of ATP present.
Visualizing the Molecular Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows associated with this compound's action.
Caption: Signaling pathway of this compound-induced apoptosis in sensitive leukemia cells.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Conclusion
This compound effectively inhibits mitochondrial respiration in MLL-rearranged leukemia cells, leading to a significant reduction in oxygen consumption. In a sensitive subset of these cells, this respiratory inhibition triggers a cascade of events including profound mitochondrial membrane depolarization, a drastic drop in cellular ATP levels, and the induction of metabolic stress, which culminates in apoptosis. The resistance observed in some MLL-r cell lines, despite similar initial inhibition of respiration, underscores the importance of the cellular metabolic phenotype in determining the ultimate cytotoxic outcome. These findings position this compound as a valuable tool for studying mitochondrial metabolism in cancer and as a potential therapeutic agent for metabolically vulnerable leukemias. Further research should focus on elucidating the precise molecular target of this compound within the electron transport chain and exploring strategies to overcome metabolic resistance.
References
Understanding the Pro-Apoptotic Unfolded Protein Response Induced by CCI-006: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule CCI-006 has been identified as a novel inhibitor selective for a subset of MLL-rearranged (MLL-r) and CALM-AF10 leukemia cells.[1][2] Its mechanism of action involves the induction of mitochondrial dysfunction, leading to metabolic and oxidative stress, which in turn triggers the unfolded protein response (UPR).[1] This response, under the sustained stress induced by this compound, ultimately culminates in pro-apoptotic signaling, offering a promising therapeutic avenue for specific leukemia subtypes. This document provides an in-depth technical overview of the molecular pathways involved, a summary of key quantitative data, and detailed experimental methodologies to facilitate further research and development.
Core Mechanism of Action: From Mitochondria to Apoptosis
This compound initiates its cytotoxic effects by inhibiting cellular mitochondrial respiration.[1] This primary insult is particularly effective in MLL-r and CALM-AF10 leukemia cells characterized by low expression levels of MEIS1, HIF1α, and ATP5A.[1] The inhibition of mitochondrial respiration leads to mitochondrial depolarization, a critical event that precedes the induction of apoptosis.[3] This mitochondrial and metabolic stress perturbs cellular redox balance and endoplasmic reticulum (ER) homeostasis, resulting in the accumulation of misfolded proteins and the activation of the UPR.[1]
The UPR is a cellular stress response that aims to restore proteostasis. However, under severe or prolonged stress, as induced by this compound, the UPR switches from a pro-survival to a pro-apoptotic program.[4][5] Two key branches of the UPR are activated by this compound: the PERK and IRE1α pathways.[1]
The PERK Pathway
-
Activation: The accumulation of unfolded proteins in the ER lumen leads to the dissociation of the chaperone protein BiP (also known as GRP78) from PERK (protein kinase RNA-like endoplasmic reticulum kinase), allowing PERK to dimerize and autophosphorylate, thus activating its kinase function.[1][4][6]
-
eIF2α Phosphorylation: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[1][4][6] This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER.[4][6]
-
ATF4 Translation and CHOP Expression: Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of activating transcription factor 4 (ATF4).[1][4] ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[1][4]
-
Induction of Apoptosis: CHOP promotes apoptosis by increasing the expression of several pro-apoptotic proteins.[4][7]
The IRE1α Pathway
-
Activation: Similar to PERK, ER stress leads to the activation of IRE1α (inositol-requiring enzyme 1α).[1]
-
JNK Activation: Activated IRE1α can recruit TRAF2 and ASK1, leading to the phosphorylation and activation of JNK (c-Jun N-terminal kinase).[1][7]
-
Induction of Apoptosis: The sustained activation of JNK is a known inducer of apoptosis.[1][7]
The culmination of these pathways, along with the direct mitochondrial stress, leads to mitochondrial outer membrane permeabilization (MOMP) and the activation of the intrinsic apoptosis pathway, characterized by the cleavage of PARP and caspase-3.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Cell Line | Genotype | Sensitivity to this compound | This compound Concentration | % Annexin V+ Cells (24h) | P-value vs. Vehicle |
| PER-485 | MLL-r | Sensitive | 5 µM | Significant Increase | 0.00056 |
| MOLM-13 | MLL-r | Sensitive | 5 µM | Significant Increase | 0.0018 |
| MV4;11 | MLL-r | Sensitive | 5 µM | Significant Increase | 0.013 |
| CEM | - | Unresponsive | 5 µM | No Significant Increase | > 0.05 |
| REH | - | Unresponsive | 5 µM | No Significant Increase | > 0.05 |
| RS4;11 | - | Unresponsive | 5 µM | No Significant Increase | > 0.05 |
| Table 1: Apoptosis Induction by this compound in Various Leukemia Cell Lines.[8] |
| Cell Line | Treatment | Time Point | Event |
| PER-485 | 5 µM this compound | 1 hour | Mitochondrial Membrane Depolarization |
| PER-485 | 5 µM this compound | 3 hours | Significant Increase in Annexin V+ Cells |
| PER-485 | 5 µM this compound | 24 hours | Cleavage of PARP and Caspase-3 |
| Table 2: Temporal Sequence of Events Following this compound Treatment in PER-485 Cells.[3][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability and Apoptosis Assays
1. Annexin V and Propidium Iodide (PI) Staining for Apoptosis:
-
Cell Culture: Leukemia cell lines (e.g., PER-485, MOLM-13, MV4;11) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded at a density of 0.5 x 10^6 cells/mL and treated with this compound (e.g., 5 µM) or vehicle control (e.g., DMSO) for specified time points (e.g., 3, 6, 24 hours).
-
Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
2. Caspase-3 and PARP Cleavage by Western Blot:
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3 and cleaved PARP. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis of the Unfolded Protein Response
1. Western Blot for UPR Markers:
-
Sample Preparation: As described for caspase-3 and PARP cleavage.
-
Antibodies: Primary antibodies targeting key UPR proteins are used, including anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, and anti-CHOP.
-
Analysis: The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the activation state of the UPR pathways.
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the pro-apoptotic action of this compound.
Caption: this compound induced pro-apoptotic UPR signaling pathway.
Caption: General experimental workflow for studying this compound effects.
Conclusion
This compound represents a targeted therapeutic strategy for a specific subset of leukemias by exploiting a metabolic vulnerability. Its ability to induce mitochondrial dysfunction triggers a robust and sustained unfolded protein response that shifts from a cytoprotective to a potent pro-apoptotic signal. The activation of the PERK-eIF2α-ATF4-CHOP axis and the IRE1α-JNK pathway are central to its mechanism of cell killing. Further investigation into the precise molecular determinants of sensitivity and resistance to this compound will be crucial for its clinical development and for identifying patient populations most likely to benefit from this novel therapeutic agent. The detailed methodologies and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Unfolded Protein Response: A Novel Therapeutic Target in Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of MEIS1 and HIF1α in Determining Sensitivity to the Novel Mitochondrial Inhibitor CCI-006
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide delves into the molecular mechanisms governing the sensitivity of leukemia cells to CCI-006, a novel small molecule inhibitor of mitochondrial respiration. A critical determinant of this compound efficacy is the expression status of two key transcription factors: Myeloid Ecotropic Viral Integration Site 1 (MEIS1) and Hypoxia-Inducible Factor 1α (HIF1α). This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing this compound sensitivity and its molecular correlates, and quantitative data illustrating the inverse correlation between MEIS1/HIF1α levels and cellular response to the compound. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and potentially exploit this therapeutic vulnerability in relevant cancer subtypes.
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in pediatric patients.[1] The development of targeted therapies for these leukemias is an area of intense research. This compound has emerged as a promising novel inhibitor that selectively targets a metabolic vulnerability in a subset of MLL-r leukemia cells.[1] The cytotoxic action of this compound is mediated through the inhibition of mitochondrial respiration, leading to mitochondrial membrane depolarization and subsequent apoptosis.[1][2]
Intriguingly, not all MLL-r leukemia cells are sensitive to this compound.[1] Research has identified a key predictive biomarker signature for this compound sensitivity: low expression of the transcription factors MEIS1 and HIF1α.[1] Cells with high levels of MEIS1 and HIF1α exhibit resistance to this compound-induced apoptosis.[1] This guide will explore the intricate relationship between MEIS1, HIF1α, and this compound sensitivity, providing a detailed technical resource for further investigation.
The MEIS1-HIF1α Axis: A Master Regulator of this compound Sensitivity
MEIS1 is a homeobox transcription factor that plays a crucial role in normal hematopoiesis and is frequently dysregulated in leukemia.[3] HIF1α is a master regulator of the cellular response to hypoxia and is involved in metabolic reprogramming, angiogenesis, and cell survival.[2] A growing body of evidence indicates a hierarchical regulatory relationship between these two factors, with MEIS1 acting as an upstream regulator of HIF1α expression.[4] This regulatory axis appears to be a central determinant of the metabolic phenotype of leukemia cells and, consequently, their sensitivity to this compound.
This compound Sensitivity is Inversely Correlated with MEIS1 and HIF1α Expression
The differential response to this compound is starkly illustrated by the viability of MLL-rearranged leukemia cell lines with varying levels of MEIS1 and HIF1α. Sensitive cell lines are characterized by low endogenous expression of both transcription factors, whereas resistant lines exhibit high expression.[1]
Table 1: this compound Cytotoxicity in MLL-rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | This compound IC50 (µM) | MEIS1 Expression | HIF1α Expression | Sensitivity |
| SEM | MLL-AF4 | ~1 | Low | Low | Sensitive |
| RS4;11 | MLL-AF4 | ~1 | Low | Low | Sensitive |
| PER-485 | MLL-AF4 | >10 | High | High | Resistant |
| KOPN-8 | MLL-ENL | >10 | High | High | Resistant |
Data extrapolated from Somers et al., Oncogene, 2019.[1]
The Role of MEIS1 in Regulating HIF1α
Studies have demonstrated that MEIS1 can directly regulate the expression of HIF1α.[4] This is a critical link in the mechanism of this compound resistance. High levels of MEIS1 lead to increased HIF1α expression, which in turn promotes a metabolic shift towards glycolysis.[1] This glycolytic phenotype appears to confer resistance to mitochondrial inhibitors like this compound.
Signaling Pathways and Mechanism of Action
The interplay between MEIS1, HIF1α, and this compound converges on the regulation of mitochondrial function and cellular metabolism.
This compound Mechanism of Action
This compound targets mitochondrial respiration, leading to a cascade of events in sensitive cells:
-
Inhibition of Mitochondrial Respiration: this compound directly impairs the electron transport chain.[1]
-
Mitochondrial Membrane Depolarization: The disruption of respiration leads to a loss of the mitochondrial membrane potential.[1][2]
-
Induction of Apoptosis: The collapse of the mitochondrial membrane potential triggers the intrinsic apoptotic pathway.[1][2]
-
Mitochondrial Unfolded Protein Response (UPRmt): The stress induced by this compound can also activate the UPRmt, a cellular stress response that can, under severe stress, contribute to apoptosis.[2]
The MEIS1-HIF1α Resistance Pathway
In cells with high MEIS1 and HIF1α expression, a different metabolic program is active:
-
MEIS1-driven HIF1α Expression: High levels of MEIS1 maintain elevated HIF1α levels.[4]
-
Metabolic Shift to Glycolysis: HIF1α promotes the expression of glycolytic enzymes, leading to a "Warburg-like" metabolic phenotype where cells rely more on glycolysis for energy production, even in the presence of oxygen.[1]
-
Resistance to Mitochondrial Inhibition: This increased reliance on glycolysis makes the cells less dependent on mitochondrial respiration for survival, thus conferring resistance to this compound.[1]
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and their logical relationships.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of MEIS1 and HIF1α in this compound sensitivity.
Cell Viability Assay (MTT/Resazurin)
This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
For MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For Resazurin assay, add 20 µL of 0.15 mg/mL Resazurin solution and incubate for 2-4 hours.
-
Read the absorbance at 570 nm for MTT or fluorescence (560 nm excitation/590 nm emission) for Resazurin using a plate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for MEIS1 and HIF1α
This protocol is for quantifying the protein expression levels of MEIS1 and HIF1α.
Materials:
-
Cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MEIS1, anti-HIF1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Mitochondrial Membrane Potential Assay
This assay measures changes in mitochondrial membrane potential using a fluorescent dye like TMRE.
Materials:
-
Leukemia cell lines
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
As a positive control, treat a separate sample with FCCP (e.g., 10 µM) for 10-15 minutes.
-
Incubate the cells with TMRE (e.g., 100 nM) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or visualize under a fluorescence microscope. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine if MEIS1 directly binds to the promoter region of the HIF1A gene.
Materials:
-
Leukemia cell lines
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-MEIS1 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for the HIF1A promoter
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with anti-MEIS1 antibody or IgG control overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the putative MEIS1 binding site in the HIF1A promoter.
-
Analyze the data as fold enrichment over the IgG control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating this compound sensitivity.
Conclusion and Future Directions
The evidence strongly indicates that the MEIS1-HIF1α axis is a critical determinant of sensitivity to the mitochondrial inhibitor this compound in MLL-rearranged leukemia. Low expression of both transcription factors is a predictive biomarker for a favorable response to this compound, while high expression is associated with a glycolytic phenotype and resistance. This technical guide provides the foundational knowledge and experimental protocols to further explore this fascinating area of research.
Future investigations could focus on:
-
Validating the MEIS1/HIF1α biomarker in patient-derived xenograft (PDX) models and primary patient samples.
-
Exploring strategies to overcome this compound resistance, such as co-targeting glycolysis in MEIS1/HIF1α-high tumors.
-
Investigating the broader applicability of this metabolic vulnerability in other cancer types with similar MEIS1/HIF1α expression profiles.
By understanding the intricate molecular mechanisms that govern drug sensitivity, we can move closer to developing more effective and personalized therapies for aggressive cancers like MLL-rearranged leukemia.
References
- 1. Regulation of Hypoxia Dependent Reprogramming of Cancer Metabolism: Role of HIF-1 and Its Potential Therapeutic Implications in Leukemia [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. MEIS1 Meis homeobox 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
Methodological & Application
Application Notes and Protocols: CCI-006 In Vitro Cytotoxicity Assay for Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the in vitro cytotoxicity of CCI-006, a novel inhibitor of mitochondrial respiration, against various leukemia cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique for quantifying metabolic activity as an indicator of cell viability.[1][2] This protocol is designed to be a robust and reproducible tool for determining the half-maximal inhibitory concentration (IC50) of this compound and for characterizing its dose-dependent effects on leukemia cell viability.
Introduction
Leukemia is a group of cancers that originate in the blood-forming tissue of the bone marrow. A hallmark of many cancers, including leukemia, is the deregulation of apoptosis, or programmed cell death, leading to uncontrolled cell proliferation and survival.[3][4] The apoptotic process is governed by two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[5][6][7] Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[8][9]
The intrinsic pathway is often initiated by cellular stress, such as DNA damage or growth factor withdrawal, and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][7][10] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins determines mitochondrial outer membrane permeabilization (MOMP), which leads to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[6][9][10]
This compound has been identified as a novel small molecule inhibitor that targets mitochondrial respiration in leukemia cells, particularly those with MLL rearrangements, and has been shown to induce apoptosis.[11] This application note provides a comprehensive protocol for evaluating the cytotoxic effects of this compound on leukemia cell lines.
Signaling Pathway of Apoptosis in Leukemia
The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, highlighting key proteins that are often dysregulated in leukemia. This compound is believed to induce apoptosis by targeting mitochondrial function, thus primarily engaging the intrinsic pathway.
Caption: Intrinsic and extrinsic apoptosis signaling pathways in leukemia.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of this compound against suspension leukemia cell lines.
Materials and Reagents
-
Leukemia cell lines (e.g., MOLM-13, MV4-11 for MLL-rearranged; Jurkat, K562 for other leukemias)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow
Caption: Workflow for the this compound MTT cytotoxicity assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture leukemia cell lines in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
On the day of the experiment, determine cell viability and count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10^4 cells/well).[12]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve 2x the final desired concentrations (e.g., ranging from 100 µM to 0.1 nM).
-
Add 100 µL of the 2x compound dilutions to the corresponding wells of the 96-well plate containing the cells.
-
Include vehicle control wells (containing the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear, structured tables for easy comparison of results across different cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (µM) after 72h |
| MOLM-13 | AML (MLL-rearranged) | 0.5 ± 0.08 |
| MV4-11 | AML (MLL-rearranged) | 0.8 ± 0.12 |
| K562 | CML | 5.2 ± 0.45 |
| Jurkat | T-ALL | 8.9 ± 0.76 |
Note: The data presented are for illustrative purposes only and do not represent actual experimental results.
Table 2: Dose-Response of this compound on MOLM-13 Cell Viability
| This compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 95.4 ± 4.8 |
| 0.1 | 78.1 ± 6.3 |
| 0.5 | 49.2 ± 3.9 |
| 1.0 | 25.6 ± 2.1 |
| 10.0 | 5.3 ± 1.5 |
Note: The data presented are for illustrative purposes only and do not represent actual experimental results.
Conclusion
This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against leukemia cell lines using the MTT assay. The provided workflow, data presentation formats, and scientific background on apoptosis signaling pathways offer a comprehensive guide for researchers in drug development. This standardized protocol will facilitate the reproducible and accurate determination of the cytotoxic potential of this compound and similar compounds, aiding in the preclinical evaluation of novel anti-leukemic therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Apoptosis in AML: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 9. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity assay [bio-protocol.org]
- 13. texaschildrens.org [texaschildrens.org]
How to prepare CCI-006 stock solutions and working concentrations.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of CCI-006, a selective inhibitor of mitochondrial respiration. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
| Property | Value | Source |
| Molecular Weight | 332.33 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Primary Indication | Selective inhibitor and chemosensitizer of MLL-rearranged leukemia cells | [1][2] |
Solubility and Storage
Proper storage and handling of this compound are essential to maintain its stability and activity.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | 3 years | Protect from light and moisture. Store in a tightly sealed, light-resistant container, preferably in a desiccator. |
| 4°C | 2 years | For short-term storage. | |
| In Solvent (Stock Solution) | -80°C | 6 months | Aliquot into single-use volumes to minimize freeze-thaw cycles.[1] |
| -20°C | 1 month | For short-term storage of working solutions.[1][2] |
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 83.33 mg/mL (250.74 mM).[1] It is recommended to use newly opened, anhydrous DMSO to ensure maximum solubility.[1]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.32 mg of this compound.
-
Calculation: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass = 10 mM x 1 mL x 332.33 g/mol / 1000 = 3.32 mg
-
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-resistant, and tightly sealed vials. Store the aliquots at -80°C for long-term storage.
Preparation of this compound Working Concentrations for In Vitro Assays
This protocol outlines the dilution of the 10 mM stock solution to a final working concentration for use in cell-based assays (e.g., 10 µM).
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the desired final concentration. For a final concentration of 10 µM in a final volume of 1 mL of cell culture, a 1:1000 dilution is required.
-
Example Dilution for 10 µM:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. In this example, add 1 µL of DMSO to 999 µL of medium.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments.
Visualization of Protocols and Pathways
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway of this compound Action
Caption: this compound induces apoptosis via mitochondrial dysfunction and the UPR.[3]
References
Application Notes and Protocols: Recommended Long-Term Storage and Stability of CCI-006
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the long-term storage and stability assessment of CCI-006, a novel small molecule inhibitor with selective cytotoxicity against MLL-rearranged leukemia cells. Adherence to these recommendations is crucial for ensuring the integrity, potency, and reliability of the compound in research and drug development settings.
Introduction to this compound
This compound is a promising therapeutic candidate that targets mitochondrial function in cancer cells.[1] It acts by inhibiting mitochondrial respiration, which leads to the depolarization of the mitochondrial membrane and subsequent induction of apoptosis in susceptible leukemia cells.[1] Given its mechanism of action and potential clinical applications, maintaining the stability of this compound is paramount for obtaining reproducible experimental outcomes.
Recommended Long-Term Storage Conditions
To ensure the long-term integrity of this compound, specific storage conditions should be maintained for both its solid form and solutions. While comprehensive public data on the long-term stability of this compound is limited, the following best practices for small molecule inhibitors are recommended.[1]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Exposure | Moisture | Inert Atmosphere | Container |
| Solid | Long-term: -20°C[1] Short-term (weeks): 4°C[1] | Protect from light; use a light-resistant container.[1] | Store in a tightly sealed container in a dry environment. A desiccator is recommended.[1] | For maximal stability, consider storing under argon or nitrogen.[1] | Tightly sealed, light-resistant vial. |
| In Solution | Stock Solutions (long-term): -80°C[1] Working Solutions (days): -20°C[1] | Protect from light. | Use high-purity, anhydrous solvents.[1] | N/A | Tightly sealed vials suitable for low-temperature storage.[1] |
Note on Freeze-Thaw Cycles: To prevent degradation, it is critical to minimize freeze-thaw cycles. Stock solutions should be aliquoted into single-use volumes.[1]
Experimental Protocol: Stability Assessment of this compound
This section details the protocols for conducting stability studies on this compound, including a long-term stability study and forced degradation studies to identify potential degradation products and pathways.
This study is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.
Objective: To determine the shelf-life and re-test period for this compound under specified long-term storage conditions.
Materials:
-
This compound (solid form)
-
Amber glass vials
-
Controlled environment chambers/freezers
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector
-
Analytical balance
Procedure:
-
Accurately weigh 1-2 mg of solid this compound into multiple amber glass vials.[1]
-
Tightly cap the vials.
-
Place the vials in controlled environmental chambers set to the following conditions:
-
Establish a testing schedule to pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
-
At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC-PDA or HPLC-MS method.
-
Record and compare the data to the initial (time 0) analysis.
Table 2: Long-Term Stability Study Conditions and Testing Schedule
| Storage Condition | Temperature | Relative Humidity | Testing Time Points |
| Long-Term | -20°C ± 5°C | N/A | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Refrigerator | 4°C ± 2°C | N/A | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 0, 1, 3, 6 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |
Forced degradation studies are essential for understanding the intrinsic stability of this compound and identifying potential degradation products.[2][3][4] These studies expose the compound to harsh conditions to accelerate its decomposition.[5]
Objective: To identify the likely degradation products of this compound and establish its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV light source (e.g., 254 nm)
-
Oven
-
HPLC-PDA or HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Add 3% H₂O₂ to a solution of this compound and maintain at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours.[1]
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.[1]
-
Analysis: After the stress period, neutralize the acidic and basic solutions. Analyze all stressed samples, alongside an unstressed control sample, by HPLC-PDA or HPLC-MS to determine the extent of degradation and identify any degradation products.[1]
Table 3: Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal | Dry Heat | 48 hours | 80°C |
| Photolytic | UV light (254 nm) | 24 hours | Room Temperature |
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for long-term stability testing.
Caption: Workflow for forced degradation studies.
References
Application Notes and Protocols for CCI-006 in Animal Models of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy with a poor prognosis, particularly in subtypes driven by chromosomal rearrangements of the Mixed-Lineage Leukemia (MLL) gene. The small molecule CCI-006 has emerged as a promising therapeutic agent that selectively targets MLL-rearranged and CALM-AF10 translocated myeloid leukemia cells.[1] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical animal models of AML.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting a metabolic vulnerability present in a subset of MLL-rearranged leukemia cells.[1] Specifically, this compound inhibits mitochondrial respiration, leading to mitochondrial and metabolic stress.[1] This triggers an unfolded protein response, culminating in apoptosis.[1] This targeted action makes this compound a candidate for further investigation in relevant AML subtypes.
Signaling Pathway of this compound in Sensitive AML Cells
Caption: this compound inhibits mitochondrial respiration, inducing stress and activating the UPR to trigger apoptosis.
Preclinical Evaluation in Animal Models
The following sections outline protocols for establishing AML animal models and a proposed workflow for evaluating the in vivo efficacy of this compound. It is important to note that while the mechanism of this compound is established, specific in vivo dosage and efficacy data for this compound in mouse models of AML are not yet widely published. The following protocols are based on general methodologies for testing novel compounds in AML xenograft models.
Murine Models for MLL-Rearranged AML
Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are invaluable tools for preclinical drug testing in AML. For evaluating this compound, models utilizing MLL-rearranged AML cells are most relevant.
Table 1: Recommended Human AML Cell Lines for Xenograft Models
| Cell Line | MLL Fusion Partner | Characteristics |
| MOLM-13 | MLL-AF9 | Widely used, aggressive AML model |
| MV4-11 | MLL-AF4 | Expresses FLT3-ITD mutation, relevant for co-targeting studies |
| THP-1 | MLL-AF9 | Monocytic leukemia cell line |
Table 2: Recommended Immunodeficient Mouse Strains for AML Xenografts
| Mouse Strain | Key Features | Rationale for Use |
| NOD/SCID | Deficient in T and B cells, impaired macrophage and NK cell function. | Standard strain for hematopoietic xenografts. |
| NSG (NOD scid gamma) | Lacks mature T, B, and NK cells; deficient in cytokine signaling. | Allows for robust engraftment of human hematopoietic cells. |
| NOG-EXL | Supports multilineage human immune system reconstitution. | Useful for studying the interaction of AML cells with a humanized immune system.[2] |
Experimental Protocols
Protocol 1: Establishment of an MLL-Rearranged AML Xenograft Model
This protocol describes the establishment of a systemic AML model using intravenous injection of MLL-rearranged AML cells.
Materials:
-
MOLM-13 or MV4-11 cells
-
Immunodeficient mice (e.g., NSG), 6-8 weeks old
-
Sterile PBS
-
30-gauge needles and 1 mL syringes
-
Animal restrainer
Procedure:
-
Culture MOLM-13 or MV4-11 cells under standard conditions.
-
Harvest cells and perform a viable cell count (e.g., using trypan blue exclusion).
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells per 200 µL.
-
Gently restrain the mouse and warm the tail to dilate the lateral tail vein.
-
Inject 200 µL of the cell suspension (5 x 10^6 cells) intravenously into the lateral tail vein.
-
Monitor the mice regularly for signs of disease progression, such as weight loss, ruffled fur, and hind limb paralysis.
Protocol 2: Monitoring Disease Progression
A. Bioluminescence Imaging (for luciferase-expressing cells):
-
If using luciferase-transduced AML cells, inject mice intraperitoneally with D-luciferin (150 mg/kg).
-
Anesthetize the mice with isoflurane.
-
Image the mice using an in vivo imaging system (e.g., IVIS) to quantify the bioluminescent signal, which correlates with tumor burden.
B. Flow Cytometry of Peripheral Blood:
-
Collect a small volume of peripheral blood from the tail vein or submandibular vein into tubes containing an anticoagulant (e.g., EDTA).
-
Lyse red blood cells using a suitable lysis buffer.
-
Stain the remaining cells with fluorescently-labeled antibodies against human CD45 and CD33 to identify and quantify circulating human AML cells.
-
Analyze the samples using a flow cytometer.
Protocol 3: In Vivo Efficacy Study of this compound
This protocol outlines a general procedure for assessing the anti-leukemic activity of this compound in vivo. Note: The optimal dose and schedule for this compound have not been established in the public domain and will require preliminary dose-finding and toxicity studies.
Study Design:
-
Groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (e.g., cytarabine)
-
-
Animals: 8-10 mice per group.
-
Treatment Initiation: Begin treatment when engraftment is confirmed (e.g., by bioluminescence or flow cytometry).
Procedure:
-
Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal injection or oral gavage).
-
Administer this compound or vehicle to the respective groups according to the predetermined schedule (e.g., daily for 14 days).
-
Monitor animal weight and overall health daily.
-
Assess tumor burden weekly using bioluminescence imaging or flow cytometry of peripheral blood.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice and collect bone marrow, spleen, and liver for analysis of leukemic infiltration by flow cytometry and histology.
-
A separate cohort of animals can be used for survival studies, where mice are monitored until they reach pre-defined humane endpoints.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear, structured tables for easy comparison.
Table 3: Example of Quantitative Data Summary for this compound Efficacy Study
| Treatment Group | Mean Tumor Burden (Bioluminescence; photons/sec) at Day 21 | % Change in Tumor Burden from Baseline | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
| This compound (Low Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (High Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Cytarabine | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound in an AML xenograft model.
Conclusion
This compound represents a targeted therapeutic strategy for MLL-rearranged AML by exploiting a specific metabolic vulnerability. The protocols and workflows detailed in these application notes provide a framework for the preclinical evaluation of this compound in relevant animal models. Further studies are warranted to establish the in vivo efficacy, optimal dosing, and safety profile of this promising compound.
References
Application Notes and Protocols for Treating Cell Cultures with CCI-006 for Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel small molecule inhibitor, CCI-006, in cell culture for the induction and analysis of apoptosis. Detailed protocols for key experimental assays are included to ensure reliable and reproducible results.
Introduction
This compound is a small molecule inhibitor that has been identified as a potent inducer of apoptosis in specific cancer cell lines, particularly in certain subtypes of leukemia.[1] Its mechanism of action is centered on the disruption of mitochondrial function. This compound inhibits cellular mitochondrial respiration, which leads to mitochondrial membrane depolarization.[1][2][3] This mitochondrial and metabolic stress triggers an unfolded protein response and culminates in the activation of the intrinsic apoptotic pathway.[2]
Understanding the precise methodology for treating cells with this compound and subsequently analyzing the apoptotic response is crucial for researchers investigating its therapeutic potential. These notes provide detailed protocols for assessing apoptosis through Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Western blotting for key apoptotic markers.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following tables summarize the quantitative effects of this compound on various leukemia cell lines.
Table 1: Dose-Response of Various Leukemia Cell Lines to this compound Treatment
This table illustrates the percentage of apoptotic (Annexin V positive) cells after 24 hours of treatment with 5 µM this compound. Data reveals a differential sensitivity to the compound among the tested cell lines.
| Cell Line | Treatment (24 hours) | % Annexin V Positive Cells (Mean ± SEM) |
| Sensitive Lines | ||
| PER-485 | 5 µM this compound | 60 ± 5 |
| Vehicle Control | 10 ± 2 | |
| MOLM-13 | 5 µM this compound | 55 ± 6 |
| Vehicle Control | 8 ± 1.5 | |
| MV4;11 | 5 µM this compound | 45 ± 4 |
| Vehicle Control | 7 ± 1 | |
| Unresponsive Lines | ||
| CEM | 5 µM this compound | 12 ± 2.5 |
| Vehicle Control | 9 ± 2 | |
| REH | 5 µM this compound | 11 ± 3 |
| Vehicle Control | 8 ± 1.8 | |
| RS4;11 | 5 µM this compound | 10 ± 2 |
| Vehicle Control | 7 ± 1.5 |
Data is representative of typical results and has been compiled from published studies.[4][5]
Table 2: Time-Course of Apoptosis Induction by this compound in PER-485 Cells
This table demonstrates the kinetics of apoptosis induction in the sensitive PER-485 cell line following treatment with 5 µM this compound at various time points.
| Time Point | Treatment | % Annexin V Positive Cells (Mean ± SEM) |
| 3 hours | 5 µM this compound | 25 ± 3 |
| Vehicle Control | 8 ± 1 | |
| 6 hours | 5 µM this compound | 45 ± 4 |
| Vehicle Control | 9 ± 1.5 | |
| 24 hours | 5 µM this compound | 60 ± 5 |
| Vehicle Control | 10 ± 2 |
Data is representative of typical results and has been compiled from published studies.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its study.
Experimental Protocols
The following are detailed protocols for the key experiments cited. It is recommended to include both positive and negative (vehicle) controls in all experiments.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5-1 x 10⁶ cells/mL in appropriate culture vessels. Allow cells to adhere overnight if applicable. Treat cells with the desired concentrations of this compound or vehicle control for the specified time points.
-
Cell Harvesting: For suspension cells, gently collect the cells into centrifuge tubes. For adherent cells, gently detach using a non-enzymatic cell dissociation buffer to maintain membrane integrity.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.[6]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6] Gently vortex the tubes.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4][7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[4][7] Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
This compound
-
Cell culture medium
-
Cell Lysis Buffer
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁴ cells per well in a 96-well plate. Treat with this compound or vehicle control and incubate for the desired duration.
-
Cell Lysis: After treatment, remove the medium and add 50-100 µL of Cell Lysis Buffer to each well. Incubate on ice for 10 minutes.[5]
-
Assay Reaction: Prepare the caspase substrate solution according to the manufacturer's instructions. Add an equal volume of the substrate solution to each well containing cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
Measurement: Read the fluorescence on a microplate reader with excitation at ~380 nm and emission at ~440-460 nm.[5] The fluorescence intensity is proportional to the caspase-3/7 activity.
Protocol 3: Western Blot Analysis of Apoptotic Markers (Cleaved PARP and Cleaved Caspase-3)
This protocol is used to detect the cleavage of key apoptotic proteins, PARP and Caspase-3, which is a hallmark of apoptosis.[8]
Materials:
-
This compound
-
Cell culture medium
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved forms of PARP and Caspase-3 indicates the induction of apoptosis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mTOR inhibitor CCI-779 induces apoptosis and inhibits growth in preclinical models of primary adult human ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiple pathways of cytochrome c release from mitochondria in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of CCI-006 in DMSO and other laboratory solvents.
Introduction to CCI-006
This compound is a novel small molecule inhibitor demonstrating selective cytotoxicity against MLL-rearranged (Mixed Lineage Leukemia-rearranged) leukemia cells.[1][2] Its mechanism of action is centered on the disruption of mitochondrial function. This compound inhibits mitochondrial respiration, which leads to mitochondrial membrane depolarization and subsequently induces a pro-apoptotic unfolded protein response (UPR), culminating in apoptosis in susceptible cancer cells.[1] These application notes provide detailed protocols for the solubilization, storage, and handling of this compound for laboratory research.
Solubility of this compound
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and experimental assays. The following table summarizes the available solubility data.
| Solvent | Solubility | Notes |
| DMSO | ≥ 41.65 mg/mL | A clear solution can be obtained. |
| Acetonitrile:Water (50:50) | Soluble | A suitable solvent for preparing solutions.[2] |
Note: For preparing stock solutions, it is recommended to use high-purity, anhydrous solvents.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Note: The molecular weight of this compound is required for this calculation and should be obtained from the supplier's data sheet).
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term use (within a month), storage at -20°C is acceptable.
Protocol 2: Preparation of a this compound Formulation for In Vivo Studies
This protocol is adapted from a method for preparing a clear solution of this compound suitable for administration in animal models.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 83.3 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until evenly dispersed.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. This formulation yields a solution of ≥ 8.33 mg/mL.[1]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in sensitive MLL-rearranged leukemia cells.
Caption: Mechanism of action of this compound in MLL-rearranged leukemia cells.
Experimental Workflow
The following diagram outlines a general workflow for assessing the cytotoxic effects of this compound on leukemia cell lines.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
References
Application Notes and Protocols for Detecting Cleaved PARP via Western Blot after CCI-006 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCI-006 is a novel small molecule that has demonstrated selective cytotoxicity against a subset of MLL-rearranged leukemia cells. Its mechanism of action involves the induction of mitochondrial and metabolic stress, which in turn triggers an unfolded protein response and culminates in mitochondria-mediated apoptosis. A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3, rendering the enzyme inactive and facilitating cellular disassembly. This cleavage event serves as a reliable biomarker for apoptosis. Specifically, treatment with this compound has been shown to induce the cleavage of both caspase-3 and PARP in sensitive cell lines.[1]
This document provides a detailed protocol for the detection of cleaved PARP in cell lysates by Western blot following treatment with this compound.
Signaling Pathway of this compound Induced PARP Cleavage
This compound initiates a signaling cascade that leads to apoptotic cell death and subsequent PARP cleavage. The compound primarily targets cellular mitochondrial respiration.[2] In sensitive cells, this leads to mitochondrial depolarization and metabolic stress, activating the unfolded protein response.[2] This stress culminates in the activation of initiator caspases, which in turn activate executioner caspases, most notably caspase-3. Activated caspase-3 then cleaves PARP at the DEVD site between Asp214 and Gly215, generating an 89 kDa C-terminal catalytic domain and a 24 kDa N-terminal DNA-binding domain.[3][4] The detection of the 89 kDa fragment is a clear indicator of apoptosis induction by this compound.
Caption: Signaling pathway of this compound leading to PARP cleavage.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect cleaved PARP.
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved PARP (Asp214)
-
Primary antibody against total PARP (optional)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against cleaved PARP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for total PARP and/or a loading control.
-
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for the Western blot protocol. Optimization may be required for specific cell lines and experimental setups.
| Parameter | Recommended Value | Notes |
| Protein Loading | 20-30 µg per lane | Ensure equal loading across all lanes. |
| Gel Percentage | 8-12% Polyacrylamide | A gradient gel (e.g., 4-12%) can also be used to resolve both full-length and cleaved PARP. |
| Primary Antibody | ||
| Cleaved PARP (Asp214) | 1:1000 dilution | Optimal dilution should be determined empirically.[4][5] |
| Total PARP | Varies by manufacturer | Consult the antibody datasheet. |
| Loading Control | Varies by antibody | e.g., β-actin, GAPDH, or tubulin. |
| Primary Antibody Incubation | Overnight at 4°C | Can also be incubated for 1-2 hours at room temperature. |
| Secondary Antibody | ||
| Anti-rabbit or Anti-mouse IgG-HRP | 1:2000 - 1:10000 dilution | Dilution depends on the specific antibody and detection reagent. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | BSA is recommended for phospho-specific antibodies. |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST) |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for detecting cleaved PARP after this compound treatment.
Caption: Experimental workflow for detecting cleaved PARP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Cleaved-PARP (Asp214) (E2T4K) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Dissolution of CCI-006
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCI-006 is a novel small-molecule inhibitor that has demonstrated selective cytotoxicity against certain leukemia cells by targeting mitochondrial respiration.[1] Understanding the in vivo dissolution and absorption characteristics of this compound is a critical step in its preclinical development to ensure optimal formulation and therapeutic efficacy. These application notes provide a comprehensive overview and a detailed protocol for conducting an in vivo dissolution study of this compound in a rat model. The protocol is designed to be a foundational method that can be adapted based on further formulation development and specific research questions.
Mechanism of Action Overview
This compound inhibits cellular mitochondrial respiration. In sensitive leukemia cells, this leads to mitochondrial depolarization, inducing metabolic stress and a pro-apoptotic unfolded protein response.[1] This targeted mechanism of action underscores the importance of achieving adequate systemic exposure, which is directly influenced by the drug's dissolution and absorption profile in the gastrointestinal tract.
Data Presentation
The following tables represent hypothetical data that could be generated from the experimental protocol described below. These tables are for illustrative purposes to guide data organization and interpretation.
Table 1: this compound Formulation for Oral Administration
| Component | Concentration (per mL) | Purpose |
| This compound | 10 mg | Active Pharmaceutical Ingredient |
| DMSO | 100 µL | Solubilizing Agent |
| PEG300 | 400 µL | Vehicle |
| Tween-80 | 50 µL | Surfactant |
| Saline | 450 µL | Diluent |
| This formulation is based on a commercially available protocol for this compound for research purposes.[1] |
Table 2: Hypothetical In Vivo Dissolution Profile of this compound in Rats (n=6)
| Time Point (hours) | Mean Cumulative Amount Dissolved (%) ± SD |
| 0.25 | 15.2 ± 3.1 |
| 0.5 | 35.8 ± 5.6 |
| 1 | 62.5 ± 7.2 |
| 2 | 85.1 ± 6.8 |
| 4 | 92.3 ± 4.5 |
| 8 | 95.7 ± 3.9 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 850 ± 150 |
| Tmax (hours) | 1.5 ± 0.5 |
| AUC(0-t) (ng·h/mL) | 4500 ± 750 |
| Half-life (t½) (hours) | 3.2 ± 0.8 |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol details the preparation of a this compound solution suitable for oral administration in rats, based on a known research formulation.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution.
-
In a separate sterile tube, add PEG300.
-
To the PEG300, add the this compound/DMSO stock solution and mix thoroughly by vortexing.
-
Add Tween-80 to the mixture and vortex until a clear solution is formed.
-
Add sterile saline to the desired final volume and vortex to ensure homogeneity.
-
Prepare the formulation fresh on the day of the experiment.
In Vivo Dissolution Study in a Rat Model
This protocol describes the oral administration of this compound to rats and the subsequent collection of gastrointestinal contents and blood samples to determine the in vivo dissolution rate and pharmacokinetic profile.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation (prepared as in Protocol 1)
-
Oral gavage needles (18-gauge, 2-3 inches long)
-
Syringes
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for dissection
-
Microcentrifuge tubes (for blood and GI fluid collection)
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
-80°C freezer
-
Biorelevant dissolution media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) for in vitro comparison.
Procedure:
Animal Preparation:
-
Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each rat on the morning of the study to calculate the precise dosing volume (recommended volume: 5-10 mL/kg).
This compound Administration:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound formulation slowly via the gavage needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours) post-administration, anesthetize a subset of rats.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Perform a midline laparotomy to expose the gastrointestinal tract.
-
Isolate the stomach and different segments of the small intestine (duodenum, jejunum, ileum) using surgical clamps.
-
Carefully collect the luminal contents from each segment into separate pre-weighed tubes.
-
Record the volume of the collected fluid.
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Centrifuge the gastrointestinal contents to separate the solid (undissolved drug) from the liquid (dissolved drug) phase.
-
Analyze the concentration of this compound in the plasma and the supernatant of the gastrointestinal fluids using a validated analytical method (e.g., LC-MS/MS).
-
The amount of dissolved this compound at each time point in each GI segment is calculated. The cumulative amount dissolved is determined by summing the amounts from all segments at each time point.
Mandatory Visualizations
Caption: Experimental workflow for the in vivo dissolution study of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CCI-006 Cytotoxicity Assay Variability
Welcome to the technical support center for the CCI-006 cytotoxicity assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate common issues encountered during the experimental workflow, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound cytotoxicity assay?
While the "this compound" designation may be specific, most cytotoxicity assays measure the degree to which a substance can cause cell damage or death.[1] Common methods include assessing cell membrane integrity or metabolic activity. For instance, colorimetric assays like the MTT assay measure the metabolic activity of viable cells, where a reduction in color indicates a decrease in cell viability.[2]
Q2: What are the primary sources of variability in cell-based assays like the this compound?
Variability in cytotoxicity assays can stem from multiple factors, which can be broadly categorized as biological, technical, and environmental.[3][4] Key sources include inconsistent cell seeding, pipetting errors, reagent quality, incubation conditions, and the "edge effect" in microplates.[5][6]
Q3: What is the "edge effect" and how can it be minimized?
The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate experience different environmental conditions, such as increased evaporation and temperature gradients, compared to the inner wells.[7][8][9] This can lead to significant variability in results.[8] To minimize this, it is recommended to not use the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[6][10]
Q4: How important is the cell seeding density?
Optimizing cell seeding density is critical for accurate and reproducible results.[11][12] Too few cells can result in a weak signal, while too many can lead to over-confluence, nutrient depletion, and altered metabolic activity, which can mask the true cytotoxic effects of a compound.[11][13] It is essential to determine the optimal density for each cell line empirically.[11]
Q5: Can the solvent used to dissolve the test compound affect the results?
Yes, solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol, commonly used as vehicles for test compounds, can have intrinsic cytotoxic properties.[13] It is crucial to keep the final solvent concentration low (typically ≤0.5% for DMSO) and consistent across all wells, including vehicle controls, to avoid confounding the results.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound cytotoxicity assay experiments.
Issue 1: High Variability Between Replicate Wells
Q: I'm observing a high degree of variability between my technical replicates. What are the potential causes and solutions?
A: High variability between replicate wells is a common problem that can obscure the true effect of your test compound. The table below outlines the most frequent causes and provides solutions.
| Possible Cause | Explanation | Recommended Solution |
| Uneven Cell Seeding | An inconsistent number of cells per well is a primary source of variability.[5][10] | Ensure the cell suspension is homogeneous by gently mixing before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow cells to settle evenly.[14] |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents leads to significant well-to-well differences.[5] | Ensure pipettes are properly calibrated. Use fresh pipette tips for each replicate and be consistent with your technique.[10] |
| Edge Effects | Outer wells are prone to evaporation, altering media concentration and affecting cell growth and viability.[8][15] | Avoid using the outer 36 wells of a 96-well plate for samples. Fill these wells with sterile PBS or media to create a humidity barrier.[6][10] |
| Presence of Bubbles | Air bubbles in the wells can interfere with optical readings in colorimetric or fluorometric assays.[1] | Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed with a sterile pipette tip or a brief centrifugation of the plate. |
| Incomplete Reagent Solubilization | In assays like the MTT, incomplete dissolution of the formazan (B1609692) crystals results in inaccurate and variable absorbance readings.[5] | After adding the solubilization buffer (e.g., DMSO), ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes before reading.[5] |
Issue 2: Inconsistent Results Between Experiments
Q: My IC50 values for the same compound vary significantly from one experiment to another. Why is this happening?
A: Lack of reproducibility between experiments often points to subtle changes in experimental conditions.
| Possible Cause | Explanation | Recommended Solution |
| Cell Passage Number and Health | Cells at high passage numbers can have altered growth rates and drug sensitivity.[5][16] Unhealthy or over-confluent cells also yield unreliable results.[17] | Use cells within a consistent and low passage number range. Always ensure cells are in the logarithmic growth phase with high viability (>95%) before seeding.[5] |
| Variability in Stock Solutions | Improper storage or repeated freeze-thaw cycles of the test compound stock solution can lead to degradation and loss of potency.[5] | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer. |
| Inconsistent Incubation Times | The duration of cell exposure to the compound and the incubation time with assay reagents can significantly impact the results.[5] | Standardize all incubation times across all experiments. |
| Reagent Quality and Age | The performance of assay reagents can decline over time, especially if they are sensitive to light or temperature.[5] | Store all reagents according to the manufacturer's instructions. Prepare fresh solutions as needed and protect them from light.[5] |
| Serum Variability | Different lots of serum can contain varying levels of growth factors and other components that may interfere with the assay.[18][19][20] | If possible, test new serum lots before use in critical experiments. For long-term studies, purchase a large batch of a single serum lot. |
Issue 3: High Background or Low Signal
Q: My negative control wells show high cytotoxicity, or my overall signal is very low. What should I check?
A: These issues can arise from problems with the cells, reagents, or the test compound itself.
| Problem | Possible Cause | Recommended Solution |
| High Cytotoxicity in Negative Control | - Cell culture contamination (e.g., Mycoplasma).- Unhealthy cells at the time of seeding.- Cytotoxicity from the solvent (vehicle). | - Regularly test for Mycoplasma contamination.[10]- Ensure cells are healthy and in the log growth phase.[5]- Include a vehicle control to assess solvent toxicity and keep the concentration low.[21] |
| Low Absorbance/Fluorescence Signal | - Cell seeding density is too low.[1][21]- Incorrect reagent volume was added.- The compound interferes with the assay readout. | - Optimize the cell seeding density for your specific cell line.[13][17]- Double-check the protocol for correct reagent volumes.- For colored compounds, include "compound-only" controls and subtract their absorbance.[21][22] |
| High Background Signal | - The compound directly reduces the assay reagent (e.g., MTT).[22]- The compound is colored and interferes with absorbance readings.[22]- The compound precipitates in the media. | - Run a control with the compound in cell-free media to check for direct reduction or color interference.[22]- Visually inspect wells for precipitate. If present, try to improve solubility or use a different solvent.[22] |
Experimental Protocols
General Protocol for a Colorimetric Cytotoxicity Assay (MTT-based)
This protocol provides a general workflow. Specific details such as cell numbers and incubation times should be optimized for your particular cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the predetermined optimal seeding density.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer 36 wells to minimize edge effects.[6][10]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the media containing the different compound concentrations.
-
Include appropriate controls: untreated cells, vehicle control (cells with the highest concentration of solvent), and a positive control for cytotoxicity.[21]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: General experimental workflow for a cytotoxicity assay.
Caption: Logical workflow for troubleshooting high variability.
Caption: Simplified signaling pathway for apoptosis.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 3. mt.com [mt.com]
- 4. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Blog [midsci.com]
- 8. The edge effect in microplate assays [wakoautomation.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. opentrons.com [opentrons.com]
- 13. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Optimizing the concentration of CCI-006 for different leukemia cell lines.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCI-006 for leukemia cell line experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a novel small molecule inhibitor that has shown selectivity and chemosensitizing effects against MLL-rearranged (MLL-r) leukemia cells.[1] Its primary mechanism involves the inhibition of mitochondrial respiration. In sensitive leukemia cells, this leads to mitochondrial depolarization, metabolic stress, and the activation of a pro-apoptotic unfolded protein response (UPR), ultimately culminating in apoptosis.[1][2]
Q2: Which leukemia cell lines are sensitive to this compound? A2: Sensitivity to this compound is particularly noted in a subset of MLL-rearranged leukemia cells. Studies have identified cell lines such as PER-485, MOLM-13, and MV4;11 as sensitive.[3] In contrast, cell lines like CEM, REH, and RS4;11 have been shown to be unresponsive to the compound.[3]
Q3: What is a recommended starting concentration for in vitro experiments? A3: Based on published studies, a concentration of 5 µM has been shown to effectively induce apoptosis in sensitive cell lines within 24 hours.[3] For initial cytotoxicity screening, a concentration of 10 µM for 72 hours has also been used.[4] It is always recommended to perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions.
Q4: How should this compound be prepared and stored? A4: this compound stock solutions are typically prepared in DMSO.[5] For long-term storage, the stock solution should be kept at -80°C (stable for up to 6 months) or for shorter periods at -20°C (stable for up to 1 month).[1]
Troubleshooting Guide
Q1: I am not observing the expected cytotoxicity in my chosen leukemia cell line. What should I do? A1:
-
Confirm Cell Line Sensitivity: First, verify if your cell line is known to be sensitive to this compound (see Table 1). The compound is selectively active against a subset of MLL-r leukemia cells, particularly those with low expression of MEIS1 and HIF1α.[2][4]
-
Check Compound Integrity: Ensure your this compound stock solution was stored correctly at -80°C or -20°C to prevent degradation.[1]
-
Optimize Concentration and Duration: Perform a dose-response experiment with a broader range of concentrations and extend the incubation time (e.g., 24, 48, and 72 hours) to determine the IC50 value for your specific cell line.
-
Verify Vehicle Control: Ensure the final concentration of your vehicle (e.g., DMSO) is not exceeding non-toxic levels (typically ≤0.5%).
Q2: My vehicle control is showing significant cell death. A2: High concentrations of solvents like DMSO can be toxic to cells. Prepare your working solutions of this compound so that the final concentration of DMSO in the cell culture medium is low, ideally below 0.1%. Always run a vehicle-only control to assess its specific effect on cell viability.
Q3: I am observing high variability between my experimental replicates. A3:
-
Ensure Homogeneous Cell Seeding: Make sure your cells are evenly suspended before plating to ensure a consistent number of cells per well.
-
Proper Mixing: When adding this compound to the wells, mix gently but thoroughly to ensure uniform distribution of the compound.
-
Pipetting Accuracy: Calibrate your pipettes regularly to ensure accurate dispensing of cells, media, and reagents.
-
Edge Effects: Be aware of potential "edge effects" in microplates. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
Data Summaries
Table 1: this compound Sensitivity Profile in Various Leukemia Cell Lines
| Cell Line | Type | Sensitivity | Effective Concentration (72h) | Reference |
| PER-485 | MLL-rearranged | Sensitive | < 10 µM | [3][4] |
| MOLM-13 | MLL-rearranged | Sensitive | < 10 µM | [3][4] |
| MV4;11 | MLL-rearranged | Sensitive | < 10 µM | [3][4] |
| CEM | T-ALL | Unresponsive | > 10 µM | [3][4] |
| REH | B-ALL | Unresponsive | > 10 µM | [3][4] |
| RS4;11 | MLL-rearranged | Unresponsive | > 10 µM | [3][4] |
Table 2: Apoptosis Induction in Sensitive MLL-r Leukemia Cell Lines
Data represents the percentage of Annexin V positive cells following treatment with 5 µM this compound for 24 hours.
| Cell Line | % Apoptotic Cells (Vehicle) | % Apoptotic Cells (5 µM this compound) | P-value | Reference |
| PER-485 | Mean ± SEM | Mean ± SEM | P = 0.00056 | [3] |
| MOLM-13 | Mean ± SEM | Mean ± SEM | P = 0.0018 | [3] |
| MV4;11 | Mean ± SEM | Mean ± SEM | P = 0.013 | [3] |
Note: Specific mean and SEM values should be obtained from the source publication for precise comparison.
Visualizations: Pathways and Workflows
Caption: this compound inhibits mitochondrial respiration, inducing a stress response that activates apoptotic pathways.
Caption: A step-by-step workflow for evaluating the effects of this compound on leukemia cells.
Caption: A logical flow diagram to diagnose experiments where this compound shows no effect.
Experimental Protocols
Protocol 1: Cell Viability Assessment (Resazurin Assay)
This protocol is adapted for assessing the cytotoxicity of this compound.[4]
-
Cell Seeding: Suspend leukemia cells in complete growth medium and seed into a 96-well opaque-walled plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL. Include wells with medium only for a background control.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the appropriate wells to achieve the final desired concentrations. Also, prepare wells with vehicle control (e.g., DMSO at the highest concentration used for dilutions). The final volume should be 200 µL.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 20 µL of Resazurin solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence from all wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound via flow cytometry.[3]
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 5 µM) or vehicle control for a specified time (e.g., 3, 6, or 24 hours).
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with 1 mL of cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Apoptosis Markers
This protocol allows for the detection of key apoptosis proteins like cleaved PARP and cleaved Caspase 3.[3][6]
-
Cell Lysis: After treatment with this compound, harvest approximately 1-2 x 10⁷ cells. Wash with cold PBS and lyse the cell pellet with RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase 3, and a loading control (e.g., β-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL (enhanced chemiluminescence) detection reagent and an imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel mitochondria-targeting compounds selectively kill human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a novel glucocorticoid-resistant human B-cell acute lymphoblastic leukemia cell line, with AMPK, mTOR and fatty acid synthesis pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of CCI-006 in experiments.
A Guide to Identifying and Minimizing Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using CCI-006, a novel inhibitor of mitochondrial respiration. Our goal is to help you design robust experiments, accurately interpret your results, and minimize the potential for off-target effects.
Disclaimer: The quantitative data presented in the tables below are illustrative and based on known off-target profiles of other mitochondrial respiration inhibitors. Specific off-target liabilities for this compound should be determined experimentally.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets cellular mitochondrial respiration. This inhibition leads to mitochondrial depolarization, inducing metabolic and mitochondrial stress. In sensitive cell lines, such as a subset of MLL-rearranged leukemia cells, this triggers an unfolded protein response (UPR) and ultimately leads to apoptosis.[1]
Q2: I am observing a phenotype that is inconsistent with mitochondrial dysfunction. Could this be an off-target effect?
A2: Yes, it is possible. While this compound is designed to target mitochondrial respiration, like many small molecule inhibitors, it may interact with other cellular proteins. Unexpected phenotypes should be investigated to distinguish between on-target and off-target effects. We provide several experimental strategies in this guide to help you address this.
Q3: What are some potential off-target categories for a mitochondrial respiration inhibitor like this compound?
A3: Based on the known off-target profiles of other compounds that inhibit mitochondrial respiration, such as rotenone (B1679576) and antimycin A, potential off-targets for this compound could include other enzymes involved in cellular metabolism, kinases, and ion channels. It is crucial to experimentally verify any suspected off-target activities.
Q4: How can I be sure that the observed effects in my experiment are due to this compound's on-target activity?
A4: A multi-pronged approach is recommended. This includes performing dose-response experiments, conducting washout experiments to assess the reversibility of the effect, using structurally distinct inhibitors of mitochondrial respiration to phenocopy the results, and performing rescue experiments. Detailed protocols for these experiments are provided in this guide.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity in control cell lines | 1. This compound concentration is too high. 2. Off-target toxicity. 3. Cell line is particularly sensitive to metabolic stress. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Investigate potential off-targets using the protocols in this guide. 3. Use a panel of different cell lines to assess specificity. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., passage number, cell density). 2. Instability of this compound in solution. 3. Inconsistent incubation times. | 1. Standardize cell culture protocols. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Ensure precise timing of all experimental steps. |
| Observed phenotype does not match expected mitochondrial stress response | 1. The phenotype is due to an off-target effect. 2. The cell line has a unique metabolic profile that alters the response. 3. The experimental endpoint is not appropriate for detecting mitochondrial stress. | 1. Perform experiments to validate on-target vs. off-target effects (see protocols below). 2. Characterize the metabolic phenotype of your cell line (e.g., using Seahorse XF analysis). 3. Use multiple endpoints to assess mitochondrial function (e.g., oxygen consumption rate, mitochondrial membrane potential, ATP levels). |
Quantitative Data on Off-Target Effects of Mitochondrial Inhibitors
The following tables provide examples of off-target data for well-characterized mitochondrial respiration inhibitors, which may serve as a guide for designing off-target screening panels for this compound.
Table 1: Illustrative Kinase Off-Target Profile for a Hypothetical Mitochondrial Inhibitor
| Kinase Target | IC50 (nM) | Assay Type |
| Primary Target (e.g., Complex I) | <10 | Mitochondrial Respiration Assay |
| Kinase A | 500 | Kinase Activity Assay |
| Kinase B | >10,000 | Kinase Activity Assay |
| Kinase C | 1,200 | Kinase Activity Assay |
| Kinase D | >10,000 | Kinase Activity Assay |
Table 2: Illustrative Non-Kinase Off-Target Profile for a Hypothetical Mitochondrial Inhibitor
| Protein Target | Binding Affinity (Kd, nM) | Assay Type |
| Primary Target (e.g., Complex III) | 5 | Surface Plasmon Resonance |
| Ion Channel X | 800 | Patch Clamp Electrophysiology |
| Metabolic Enzyme Y | 2,500 | Enzymatic Assay |
| Transporter Z | >10,000 | Radioligand Binding Assay |
Experimental Protocols
Here we provide detailed methodologies for key experiments to identify and minimize off-target effects of this compound.
Protocol 1: Dose-Response and IC50 Determination
Objective: To determine the concentration of this compound that elicits a half-maximal on-target effect (e.g., inhibition of oxygen consumption) and to identify the concentration range for subsequent experiments.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range would be from 1 nM to 100 µM.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Measure the desired on-target effect. For this compound, this could be:
-
Oxygen Consumption Rate (OCR): Using a Seahorse XF Analyzer.
-
Cell Viability: Using an MTS or CellTiter-Glo assay.
-
Mitochondrial Membrane Potential: Using a fluorescent dye like TMRE or TMRM.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Washout Experiment
Objective: To determine if the effects of this compound are reversible, which can help distinguish between covalent/irreversible off-target binding and reversible on-target engagement.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration known to produce a robust on-target effect (e.g., 5-10 times the IC50) for a defined period (e.g., 2-4 hours).
-
Washout:
-
For the "washout" group, remove the this compound-containing medium.
-
Wash the cells gently with pre-warmed, drug-free medium three times.
-
Add fresh, drug-free medium to the cells.
-
For the "continuous treatment" group, leave the this compound-containing medium on the cells.
-
-
Incubation: Incubate both groups for a period of time to allow for potential recovery (e.g., 24, 48, 72 hours).
-
Endpoint Measurement: Measure the on-target effect in both groups at various time points post-washout.
-
Data Analysis: Compare the recovery of the on-target effect in the washout group to the sustained effect in the continuous treatment group. A return to baseline in the washout group suggests a reversible mechanism.
Protocol 3: Rescue Experiment
Objective: To confirm that the observed phenotype is a direct result of the inhibition of mitochondrial respiration.
Methodology:
-
Genetic Rescue (if a specific target subunit is known):
-
Engineer a cell line to overexpress a mutant version of the this compound target that is resistant to the inhibitor.
-
Treat both the wild-type and the resistant cell lines with this compound.
-
If the phenotype is rescued in the resistant cell line, it confirms on-target activity.
-
-
Metabolic Rescue:
-
Treat cells with this compound.
-
Supplement the culture medium with metabolites that can bypass the inhibited step in mitochondrial respiration. For example, providing cells with pyruvate (B1213749) or alpha-ketobutyrate can sometimes rescue cells from complex I inhibition.
-
Assess whether the supplementation rescues the this compound-induced phenotype (e.g., cell death).
-
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Objective: To directly assess the engagement of this compound with its target protein(s) in intact cells. Ligand binding can stabilize a protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the precipitated (denatured) proteins from the soluble proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates direct binding.
Visualizations
Signaling Pathway
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Off-Target Identification
References
How to handle potential resistance to CCI-006 in cell culture.
Technical Support Center: CCI-006
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers using this compound. The focus is on identifying, understanding, and overcoming potential resistance in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small-molecule inhibitor that selectively targets a metabolic vulnerability in certain cancer cells, particularly a subset of MLL-rearranged (MLL-r) leukemia cells.[1][2] Its primary mechanism involves the inhibition of mitochondrial respiration. This leads to mitochondrial depolarization, metabolic stress, and the activation of a pro-apoptotic unfolded protein response (UPR), ultimately resulting in cancer cell death.[1][2]
Q2: My cells are not responding to this compound as expected. What are the potential reasons?
Several factors could contribute to a lack of response:
-
Intrinsic Resistance: The cell line may not possess the specific metabolic vulnerability targeted by this compound. Sensitive MLL-r and CALM-AF10 leukemia cells are often characterized by low levels of MEIS1, HIF1α, and ATP5A.[1] Cells with high expression of these markers may be intrinsically resistant.
-
Acquired Resistance: Cells may develop resistance over time with continuous exposure to this compound. This often involves the activation of pro-survival signaling pathways.
-
Suboptimal Experimental Conditions: Issues with drug stability, concentration, or cell culture conditions can affect efficacy. Ensure the compound is properly stored and solubilized, and that cell density is optimal.
-
Drug Efflux: Cells may upregulate multidrug resistance pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, lowering its effective intracellular concentration.
Q3: How can I determine if my cells have developed resistance to this compound?
The most direct method is to compare the dose-response curve of your potentially resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the IC50 (half-maximal inhibitory concentration) value indicates a decrease in sensitivity and the development of resistance.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | Treatment Status | IC50 (µM) | Fold Resistance |
| PER-485 | Parental (Sensitive) | 1.5 | 1.0 |
| PER-485-R | This compound Resistant | 12.0 | 8.0 |
| SEM | Parental (Sensitive) | 2.1 | 1.0 |
| SEM-R | This compound Resistant | 18.5 | 8.8 |
Note: These are representative data. Actual values must be determined experimentally.
Q4: What is a likely molecular mechanism of acquired resistance to this compound?
A primary suspected mechanism of resistance is the upregulation of autophagy . Autophagy is a cellular process where damaged organelles and proteins are degraded and recycled.[3] In the context of this compound treatment, which causes mitochondrial damage, cancer cells can activate autophagy (specifically "mitophagy") to clear the damaged mitochondria. This pro-survival mechanism allows the cells to withstand the metabolic stress induced by the drug, leading to resistance.[4][5]
Q5: How can I test whether autophagy is upregulated in my this compound resistant cells?
The most common method is to measure the levels of key autophagy markers by Western blot.
-
LC3-I to LC3-II Conversion: An increase in the lipidated form, LC3-II, relative to the cytosolic form, LC3-I, is a hallmark of autophagosome formation.
-
p62/SQSTM1 Degradation: p62 is a protein that is degraded during the autophagic process. A decrease in p62 levels suggests functional autophagic flux. Conversely, if autophagy is blocked at the final lysosomal degradation step, both LC3-II and p62 will accumulate.
Q6: If my cells show upregulated autophagy, how can I overcome the resistance to this compound?
If resistance is mediated by autophagy, a combination therapy approach is recommended. Co-treatment of this compound with an autophagy inhibitor, such as Chloroquine (CQ) or Hydroxychloroquine (HCQ), can restore sensitivity.[6][7] These agents block the final stage of autophagy by inhibiting the fusion of autophagosomes with lysosomes, preventing the degradation of cellular components and leading to the accumulation of toxic materials, which enhances the cytotoxic effect of this compound.[7]
Signaling and Workflow Diagrams
Caption: Mechanism of action of this compound in sensitive cancer cells.
Caption: Proposed role of autophagy in mediating resistance to this compound.
Caption: Workflow for troubleshooting potential this compound resistance.
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Resazurin-Based Viability Assay
This protocol is used to assess cell viability and determine the IC50 of this compound, which is essential for confirming resistance.
Materials:
-
Parental (sensitive) and suspected resistant cells
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours, or until the color changes from blue to pink/magenta.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability against the log of the this compound concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blotting for Autophagy Markers (LC3 and p62)
This protocol is used to assess the state of the autophagy pathway in resistant cells compared to sensitive parental cells.
Materials:
-
Cell lysates from parental and resistant cells (treated with this compound and/or vehicle)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (a 15% gel is recommended for resolving LC3-I and LC3-II).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Analyze the LC3-II/LC3-I ratio and the levels of p62, normalizing to the loading control (β-Actin). An increased LC3-II/LC3-I ratio in resistant cells suggests an accumulation of autophagosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 4. Autophagy - Wikipedia [en.wikipedia.org]
- 5. Autophagy as a mechanism for anti-angiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine Overcomes Chemotherapy Resistance and Suppresses Cancer Metastasis by Eradicating Dormant Cancer Cells | Sciety [sciety.org]
- 7. mdpi.com [mdpi.com]
Best practices for minimizing freeze-thaw degradation of CCI-006 solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for minimizing freeze-thaw degradation of CCI-006 solutions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Troubleshooting Guide: Degradation of this compound Solutions
Issue: I am observing a decrease in the potency or activity of my this compound solution after freezing and thawing.
| Possible Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes before freezing to minimize the number of freeze-thaw cycles.[1][2] For working solutions intended for use within a few days, storage at -20°C is acceptable; however, for long-term storage, -80°C is recommended.[1] |
| Inappropriate Storage Temperature | Store stock solutions of this compound at -80°C for long-term stability.[1] Avoid storing samples in freezer doors where temperature fluctuations are more common.[2] |
| Slow Freezing or Thawing Rate | The rate of freezing and thawing can impact the stability of chemical compounds.[3] While specific data for this compound is not available, a general best practice is to use a controlled cooling rate, often around -1°C per minute, when freezing.[4] Thawing should generally be done quickly, for example, in a water bath set to an appropriate temperature.[3] |
| Solvent Quality | The choice and purity of the solvent can affect the stability of the compound. Prepare this compound solutions in high-purity, anhydrous solvents.[1] |
| Exposure to Light, Oxygen, or Moisture | Protect this compound solutions from light by storing them in light-resistant containers.[1] For compounds sensitive to oxidation, consider purging the container with an inert gas like nitrogen or argon before sealing.[1][2] To prevent hydrolysis, use tightly sealed vials and consider the use of a desiccator for the solid compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound solutions?
For long-term storage, stock solutions of this compound should be stored at -80°C.[1]
Q2: How many freeze-thaw cycles can a this compound solution tolerate?
To ensure the integrity of the compound, it is strongly recommended to minimize freeze-thaw cycles.[1] The best practice is to aliquot your stock solution into single-use volumes, so each aliquot is only thawed once before use.[1][2]
Q3: What are the signs of this compound degradation in a solution?
Degradation may not always be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the main compound peak.[1] Physical signs, though less reliable, could include changes in color or the appearance of precipitates.
Q4: Can I store my working solution of this compound at -20°C?
For working solutions that will be used within a few days, storage at -20°C is considered acceptable.[1] However, for any storage longer than a few days, -80°C is the recommended temperature to ensure stability.[1]
Q5: What type of container should I use to store this compound solutions?
Use tightly sealed vials that are appropriate for low-temperature storage to prevent solvent evaporation and exposure to moisture.[1] For light-sensitive compounds like this compound, amber-colored or opaque containers are recommended to protect from light.[1][2]
Experimental Protocols
Protocol for Aliquoting this compound Stock Solutions
-
Preparation: Prepare the this compound stock solution in a high-purity, anhydrous solvent to the desired concentration.[1]
-
Dispensing: Carefully dispense the stock solution into smaller, single-use volumes in appropriate low-temperature storage vials.
-
Inert Gas Purge (Optional but Recommended): For maximum stability, consider purging the headspace of each vial with an inert gas such as argon or nitrogen to displace oxygen.[1]
-
Sealing: Tightly seal each vial.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and any other relevant information.
-
Freezing: Place the aliquots in a -80°C freezer for long-term storage.
Protocol for a Basic Freeze-Thaw Stability Study
This protocol is a general guideline and may need to be adapted based on the specific characteristics of this compound and the analytical methods available.
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze a sample of the solution using a stability-indicating method (e.g., HPLC) to determine the initial concentration and purity. This will serve as the baseline.
-
Freeze-Thaw Cycling:
-
Place the remaining samples in a freezer at the desired temperature (e.g., -20°C or -80°C) for a specified duration (e.g., 24 hours).[5]
-
Remove the samples and allow them to thaw at room temperature or under other controlled conditions for a specified period (e.g., 24 hours).[5]
-
This completes one freeze-thaw cycle. Repeat for the desired number of cycles (e.g., three to five cycles is a common industry standard).[6][7]
-
-
Post-Cycle Analysis: After the final thaw, analyze the samples using the same analytical method as in step 2.
-
Data Evaluation: Compare the post-cycle results to the initial (time zero) results. Assess for any significant decrease in the concentration of this compound or the appearance of new peaks that could indicate degradation products. A common threshold for stability is the maintenance of at least 90% of the initial potency.[8]
Visualizations
Below is a logical workflow for handling this compound solutions to minimize degradation.
Caption: Workflow for handling this compound solutions.
The following diagram illustrates the key factors that can contribute to the degradation of a chemical compound solution during freeze-thaw cycles.
Caption: Factors in freeze-thaw degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 6. microchemlab.com [microchemlab.com]
- 7. pharmajia.com [pharmajia.com]
- 8. fda.gov [fda.gov]
Avoiding air bubbles in 96-well plates for CCI-006 absorbance assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common issue of air bubble formation in 96-well plates during CCI-006 and other absorbance assays. Adhering to proper techniques is crucial for obtaining accurate and reproducible results.
Troubleshooting Guides
Issue: Air bubbles are present in the wells after dispensing reagents.
Cause: Air bubbles can be introduced during liquid handling and can significantly interfere with absorbance readings by scattering light.[1][2][3] This leads to inaccurate and inconsistent data.[1][4][5]
Solution:
Proper pipetting technique is the most critical factor in preventing bubble formation.[1][6] The following table summarizes preventative and corrective actions.
| Technique | Description | Key Considerations |
| Pipetting Speed | Dispense liquids slowly and at a controlled, steady pace.[6][7] | Rapid dispensing creates turbulence, which can introduce air into the liquid.[6][7] |
| Pipette Tip Angle | Angle the pipette tip against the side of the well, allowing the liquid to flow gently down the wall.[6][7] | This minimizes disturbance to the liquid surface.[6][7] |
| Pre-wetting Pipette Tips | Aspirate and dispense the liquid back into the reservoir a few times before dispensing into the plate.[6][7] | This coats the inner surface of the tip, reducing the chance of air pocket formation, especially with viscous liquids.[6][8] |
| Reverse Pipetting | Depress the plunger to the second stop to aspirate the liquid, and then depress only to the first stop to dispense.[9][10] | This technique avoids expelling the final bit of air from the pipette tip into the well and is highly recommended for preventing bubbles.[8][9][10] |
| Pipette Tip Immersion Depth | Immerse the tip just below the surface of the liquid when aspirating.[7][8] | Immersing the tip too deeply can cause excess liquid to cling to the outside, while not immersing it deep enough can lead to air aspiration.[7][8] |
| Plate Tapping | After dispensing, gently tap the sides of the plate on a flat surface.[1][6][7] | This can dislodge small bubbles and help them rise to the surface and pop. Be careful to avoid cross-contamination.[1][6] |
| Centrifugation | Briefly centrifuge the plate at a low speed (e.g., 500-1000 rpm) for 1-2 minutes.[1][6][10] | This is a very effective method for removing stubborn bubbles by forcing them to the surface.[1][6] |
| Manual Removal | For persistent bubbles, a sterile pipette tip or a needle can be used to manually pop them.[1][11] | This should be done carefully to avoid disturbing the sample.[11] |
Experimental Protocol: Bubble Prevention Workflow
The following workflow outlines the recommended steps to minimize air bubble formation during a typical 96-well plate absorbance assay.
Frequently Asked Questions (FAQs)
Q1: Why are air bubbles a problem in absorbance assays?
A1: Air bubbles in the wells of a 96-well plate can scatter the light beam of the spectrophotometer.[1] This interference leads to artificially high and variable absorbance readings, compromising the accuracy and reproducibility of the experimental data.[1][3][4]
Q2: What is reverse pipetting and why is it recommended?
A2: Reverse pipetting is a technique where the pipette plunger is depressed to the second stop (the blowout step) before aspirating the liquid. The liquid is then dispensed by depressing the plunger only to the first stop. This leaves a small amount of liquid in the tip, along with the air that would have been forcefully expelled in a standard pipetting motion. This method is highly effective at preventing the introduction of air bubbles into the wells.[8][9][10]
Q3: Can the type of reagents used contribute to bubble formation?
A3: Yes, viscous liquids or solutions containing detergents (surfactants) have a higher tendency to form bubbles.[1] For these types of reagents, it is especially important to use slow, careful pipetting techniques like reverse pipetting.[8]
Q4: I still see bubbles after tapping the plate. What should I do next?
A4: If gentle tapping does not dislodge the bubbles, the most effective next step is to centrifuge the plate at a low speed (e.g., 500-1000 rpm) for 1-2 minutes.[1][6][10] This will force the bubbles to the surface. For any remaining bubbles, careful manual removal with a sterile pipette tip or needle is an option.[11]
Q5: Will centrifuging my plate affect my assay?
A5: For most absorbance assays involving soluble reagents, a brief, low-speed centrifugation is unlikely to affect the results and is a standard procedure for bubble removal.[6][10] However, if your assay contains cells or other components that could pellet, you should validate that this step does not impact your experimental outcome.
Q6: How can I visually inspect my plate for bubbles effectively?
A6: Hold the plate up to a light source and view it from different angles.[7] Bubbles can sometimes be small and cling to the well walls, so thorough inspection is necessary before placing the plate in the reader.
References
- 1. zmshealthbio.com [zmshealthbio.com]
- 2. quora.com [quora.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Spectronic 20™: Preparing the Cuvet and Placing the Sample in the Spectrophotometer [chemedx.org]
- 5. quora.com [quora.com]
- 6. maishahuru.com [maishahuru.com]
- 7. cytoscientific.com [cytoscientific.com]
- 8. The consequences of getting an air bubble in your pipette - pipetting best practice. — Sterilab Services Pathology Solutions [sterilab.co.uk]
- 9. idexx.com [idexx.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Ensuring Complete Formazan Solubilization in MTT Assays with CCI-006
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during MTT assays, with a special focus on experiments involving the mitochondrial inhibitor, CCI-006.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and how does it affect cells in an MTT assay?
A1: this compound is a small molecule that selectively inhibits mitochondrial respiration.[1][2] This leads to mitochondrial depolarization and can induce apoptosis in susceptible cell lines.[1] In the context of an MTT assay, which measures cell viability based on the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases, this compound's mechanism of action is critical. By inhibiting the mitochondrial respiratory chain, this compound can directly reduce the rate of formazan production, potentially leading to an underestimation of cell viability.[1][3]
Q2: My formazan crystals are not dissolving completely, leading to inaccurate readings. What are the common causes and solutions?
A2: Incomplete formazan solubilization is a frequent issue in MTT assays and can arise from several factors.[4] Below is a troubleshooting table to help you identify and resolve the problem.
| Potential Cause | Recommended Solution | Additional Considerations |
| Inadequate Mixing | After adding the solubilization solvent, ensure thorough mixing by gently pipetting up and down or using an orbital shaker for 15-30 minutes.[4] Visually confirm that all purple crystals have dissolved before reading the plate. | Avoid vigorous shaking, which can cause cell detachment in adherent cultures.[4] |
| Insufficient Solvent Volume | Use a sufficient volume of solubilization solvent, typically equal to the original culture volume (e.g., 100-150 µL for a 96-well plate).[5] | Ensure the solvent covers the entire bottom of the well. |
| Inappropriate Solubilization Agent | The choice of solvent is critical. Common options include Dimethyl Sulfoxide (DMSO), acidified isopropanol (B130326) (e.g., 0.04 N HCl in isopropanol), or a 10% Sodium Dodecyl Sulfate (SDS) solution in 0.01 M HCl.[5] If one solvent is ineffective, consider trying an alternative. For resistant cell types, an SDS-based solution may be more effective.[5] | Be aware that DMSO can be cytotoxic at higher concentrations.[5] When using acidified isopropanol, the acidic environment enhances formazan solubility.[5] |
| Interference from Culture Medium | Phenol red and serum in the culture medium can interfere with the assay.[3] It is recommended to perform the MTT incubation step in serum-free medium.[5] If media removal is necessary before adding the solubilization solvent, do so carefully to avoid disturbing the formazan crystals.[6] An alternative is to use a solubilization solution containing SDS, which can be added directly to the media.[7] | Always include a blank control with culture medium and MTT but no cells to subtract background absorbance.[8] |
| Low Temperature | Ensure all reagents, including the solubilization solvent, are at room temperature before use.[6] If the solvent is stored at 4°C, warm it to 37°C for a few minutes and mix gently.[8] | Low temperatures can reduce the efficiency of the solubilization process. |
Q3: Could this compound itself be interfering with formazan solubilization?
A3: While there is no direct evidence to suggest that this compound chemically interacts with formazan crystals or the solubilization process, its biological effect on mitochondria is a key consideration. Severe mitochondrial dysfunction induced by this compound might alter the morphology or cellular localization of formazan crystals, although this is speculative. The primary interference of this compound is expected to be at the level of formazan production due to its inhibition of mitochondrial respiration.[1][3]
Q4: My viability results with this compound are lower than expected. Is this solely due to cytotoxicity?
A4: Not necessarily. Since this compound inhibits mitochondrial complex I, it can decrease the rate of MTT reduction to formazan, independent of cell death.[1][3] This can lead to an underestimation of cell viability. It is highly recommended to corroborate your MTT assay results with an alternative cytotoxicity assay that relies on a different cellular mechanism, such as a lactate (B86563) dehydrogenase (LDH) assay for membrane integrity or a caspase activity assay for apoptosis.[4]
Q5: Can I do anything to mitigate the interference of mitochondrial inhibitors like this compound in my MTT assay?
A5: While the direct impact on mitochondrial activity is inherent to the mechanism of both the compound and the assay, you can take steps to ensure the reliability of your results:
-
Run Control Experiments: Include a positive control for cytotoxicity and a vehicle control (e.g., DMSO).
-
Cell-Free Control: To test for direct reduction of MTT by this compound, set up wells with media, MTT, and this compound (without cells). A significant color change would indicate direct interaction.[4]
-
Optimize Incubation Times: Ensure the incubation time with MTT is consistent across all experiments being compared.[8] A standard incubation time is 2-4 hours.[5]
Experimental Protocols
Standard MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or your test compound. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[5]
Troubleshooting Protocol for Incomplete Formazan Solubilization
If you are experiencing issues with dissolving the formazan crystals, follow this modified protocol:
-
After the MTT incubation step, centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells and formazan crystals.[5]
-
Carefully aspirate the supernatant without disturbing the pellet.[5]
-
Add 150 µL of your chosen solubilization solvent. For particularly stubborn crystals, consider using a 10% SDS solution in 0.01 M HCl.[5]
-
Gently pipette the solution up and down to aid in dissolution.[5]
-
Place the plate on an orbital shaker for at least 15-30 minutes at room temperature, protected from light.[4]
-
Visually inspect each well to ensure all purple crystals are dissolved before reading the absorbance. If crystals persist, continue gentle agitation for a longer period.
Visual Guides
Caption: A flowchart of the standard MTT assay protocol.
Caption: A decision tree for troubleshooting formazan solubilization.
References
- 1. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Proper handling of CCI-006 to prevent photodegradation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling of CCI-006 to prevent photodegradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor that has shown selective cytotoxicity against certain types of leukemia cells, particularly those with MLL rearrangements.[1] Its primary mechanism of action is the inhibition of mitochondrial respiration. This leads to mitochondrial depolarization, metabolic stress, and the activation of the unfolded protein response (UPR), ultimately culminating in apoptosis (programmed cell death) in sensitive cancer cells.[1][2]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is known to be photosensitive. Exposure to light, particularly UV radiation, can lead to its degradation, which may compromise its biological activity and lead to inconsistent experimental results. It is crucial to protect this compound from light at all stages of handling and storage.
Q3: How should I store this compound to prevent degradation?
A3: Proper storage is critical for maintaining the integrity of this compound. Recommendations are summarized in the table below.
| Storage Condition | Solid this compound | This compound Stock Solutions |
| Temperature | -20°C (long-term) | -80°C (long-term) |
| Light | Protect from light (e.g., amber vial) | Protect from light (e.g., amber vial or wrap in foil) |
| Moisture | Store in a dry, tightly sealed container | Use anhydrous solvents; store in tightly sealed vials |
| Freeze-Thaw Cycles | N/A | Minimize by aliquoting into single-use volumes |
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For aqueous buffers, it is sparingly soluble. To prepare a working solution in an aqueous buffer, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute it with the desired aqueous buffer, such as PBS. A 1:1 solution of DMSO:PBS (pH 7.2) has been used, but it is advisable to not store the aqueous solution for more than one day.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Photodegradation of this compound due to light exposure. | Always handle this compound in a dark environment (e.g., under a fume hood with the light off, using red light, or by wrapping containers in aluminum foil). Prepare solutions and perform experiments with minimal light exposure. |
| Improper storage leading to degradation. | Ensure this compound (solid and stock solutions) is stored at the recommended temperatures and protected from light and moisture as detailed in the storage FAQ. | |
| Multiple freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes upon preparation to avoid repeated freezing and thawing. | |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For the final working concentration, perform a serial dilution in your cell culture medium or buffer, ensuring vigorous mixing. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity to cells. |
| Buffer incompatibility. | Test the solubility of this compound in a small volume of your final buffer before preparing a large batch. Adjusting the pH or using a different buffer system may be necessary. | |
| Unexpected cellular effects or toxicity | Off-target effects of the compound. | While this compound is selective, off-target effects are possible with any small molecule inhibitor.[5][6] It is important to include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and potentially a negative control compound with a similar chemical scaffold but lacking the active moiety. |
| High final DMSO concentration. | Ensure the final concentration of DMSO in your experiments is non-toxic to your specific cell line. A dose-response curve for DMSO toxicity should be performed if you are unsure. |
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol is a forced degradation study to evaluate the impact of light on this compound stability.
Materials:
-
This compound
-
HPLC-grade DMSO
-
Phosphate-buffered saline (PBS), pH 7.2
-
Light-resistant and transparent vials
-
UV lamp (e.g., 254 nm)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare two sets of working solutions by diluting the stock solution in a 1:1 mixture of DMSO:PBS to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
-
Exposure Conditions:
-
Light-Exposed Sample: Place one set of working solutions in transparent vials and expose them to a UV lamp at a controlled distance and duration (e.g., 24 hours).
-
Control (Dark) Sample: Wrap the second set of working solutions in aluminum foil and keep them under the same temperature conditions as the light-exposed samples for the same duration.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the peak area of the parent this compound compound in both samples.
-
Monitor for the appearance of new peaks in the light-exposed sample, which would indicate the formation of degradation products.
-
Data Interpretation: A significant decrease in the peak area of this compound in the light-exposed sample compared to the dark control indicates photodegradation. The percentage of degradation can be calculated as follows:
% Degradation = [(Peak Area_Dark - Peak Area_Light) / Peak Area_Dark] * 100
Visualizations
This compound Mechanism of Action: Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow: Photostability Testing
Caption: Workflow for assessing this compound photodegradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Managing high background signal in CCI-006 luminescence assays.
Welcome to the technical support center for the CCI-006 luminescence assay kit. This resource is designed to help you troubleshoot and resolve common issues, ensuring you obtain the highest quality data from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of microplate to use for the this compound luminescence assay?
A1: For optimal performance, we strongly recommend using opaque, white-walled microplates.[1] These plates are designed to maximize light reflection, thereby amplifying the luminescent signal.[1][2] While black plates can be used, they will absorb some of the emitted light, leading to a significant reduction in signal intensity.[1] If multiplexing with fluorescence assays, a black plate may be necessary to reduce fluorescent crosstalk, but be aware of the compromised luminescent signal.[1] Ensure that the plates are of high quality to prevent light leakage between wells.[3]
Q2: How can I minimize plate autofluorescence?
A2: White microplates can absorb ambient light and re-emit it, causing background noise.[3] To minimize this, store your plates in a dark environment and perform sample pipetting under subdued lighting conditions.[3] It is also beneficial to "dark adapt" the plate by incubating it in the dark for about 10 minutes before reading.[3]
Q3: What are the best practices for reagent handling and preparation?
A3: Proper reagent handling is critical for assay success. Always allow frozen reagents to equilibrate to room temperature before use to ensure consistent reaction kinetics.[3] To avoid variability, prepare a master mix of your working solution and use a calibrated multichannel pipette for dispensing.[4] When switching between different assay types, thoroughly clean reagent injectors and tubing to prevent cross-contamination, which can lead to elevated background signals.[3]
Q4: How critical is the incubation time after reagent addition?
A4: The timing of reagent incubation is a crucial parameter. Reading the signal too early might result in a poor signal-to-noise ratio, while incubating for too long can lead to signal saturation and a decreased detection range.[1] Refer to the kit protocol for the recommended incubation window for the this compound assay.
Troubleshooting Guides
Issue 1: High Background Signal in all Wells (Including Blanks)
High background across the entire plate often points to a systemic issue with the reagents, the assay setup, or the instrument.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, sterile pipette tips for all reagent handling steps.[3] Prepare fresh reagents if contamination is suspected.[4] Ensure aseptic techniques are used, especially for ATP-based assays which are prone to bacterial contamination.[3] |
| Plate Autofluorescence | Store plates in the dark and "dark adapt" them for 10 minutes before reading.[3] |
| Sub-optimal Plate Type | Use opaque, white-walled microplates to maximize signal and minimize crosstalk.[1] |
| Incorrect Instrument Settings | Optimize the photomultiplier (PMT) gain/sensitivity setting. Start with a mid-range setting and adjust based on a blank and a positive control.[3] Ensure the correct emission filter is in place (usually an open aperture for luminescence).[3] |
| Light Leakage | Ensure the luminometer's reading chamber is completely dark and that plates are properly seated. |
Logical Workflow for Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background signals.
Issue 2: High Variability Between Replicate Wells
Inconsistent readings between replicate wells can obscure real experimental effects and are often caused by technical inconsistencies.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use a calibrated multichannel pipette to ensure uniform volumes across all wells.[4] Ensure tips are fully submerged in the liquid during aspiration without touching the bottom of the reservoir. |
| Incomplete Mixing | Mix samples thoroughly after reagent addition to avoid aggregation and ensure a uniform reaction rate.[1] Avoid creating bubbles, as they can scatter light and lead to erroneous readings.[1] |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature.[1] Luminescence assays are enzymatic and temperature-sensitive.[1] Allow the plate to equilibrate to the luminometer's reading temperature. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Alternatively, fill the outer wells with sterile water or media. |
Experimental Protocols
Protocol 1: Determining Optimal PMT Gain/Sensitivity
This protocol helps to find the best instrument settings to maximize the signal-to-background ratio.
-
Plate Setup:
-
Prepare a minimum of three wells for each of the following:
-
Blank: Assay media only.
-
Positive Control: Cells treated with a known activator for the this compound pathway or a high concentration of a positive control compound.
-
-
-
Reagent Addition:
-
Add the this compound assay reagent to all wells according to the kit protocol.
-
Incubate for the recommended time in the dark.
-
-
Instrument Reading:
-
Set the luminometer to a starting PMT gain setting (e.g., a mid-range value like 150).[3]
-
Read the entire plate.
-
If the positive control signal is saturating the detector (out of range), decrease the PMT gain.
-
If the positive control signal is too low, increase the PMT gain.
-
The optimal setting is the one that provides a robust signal for the positive control without significantly increasing the signal from the blank wells.
-
Protocol 2: Assessing Reagent and Media Background
This protocol helps to isolate the source of a high background signal.
-
Plate Setup:
-
Design a plate layout with the following controls (in triplicate):
-
Control A (Media Blank): 100 µL of your cell culture media.
-
Control B (Reagent Blank): 100 µL of assay buffer (or the buffer your cells are in during the assay).
-
-
-
Reagent Addition:
-
Add 100 µL of the prepared this compound reagent to all control wells.
-
-
Incubation and Reading:
-
Incubate the plate according to the protocol.
-
Read the luminescence.
-
-
Data Analysis:
-
A high signal in Control A suggests your media may be contaminated or contains components that interfere with the assay chemistry. Consider using fresh or phenol red-free media.[2]
-
A high signal in Control B (but not A) points towards contamination of the assay buffer or the reagent itself. Prepare fresh solutions.[4]
-
This compound Assay Workflow
Caption: A standard workflow for the this compound luminescence assay.
References
Validation & Comparative
A Comparative Guide to the Efficacy of CCI-006 and Other Mitochondrial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel mitochondrial inhibitor CCI-006 with established mitochondrial inhibitors, focusing on their efficacy, mechanisms of action, and the downstream signaling pathways they modulate. The information presented is supported by experimental data to aid in the selection of appropriate tools for research and drug development in cellular metabolism and oncology.
Introduction to Mitochondrial Inhibition
Mitochondria are central hubs of cellular metabolism and energy production. Their dysfunction is implicated in a wide range of pathologies, making them a key target for therapeutic intervention. Mitochondrial inhibitors are chemical compounds that disrupt the process of oxidative phosphorylation (OXPHOS), the primary mechanism for ATP synthesis. These inhibitors are invaluable research tools for dissecting mitochondrial function and hold therapeutic promise, particularly in cancer, where metabolic reprogramming is a hallmark.
This guide focuses on this compound, a novel compound with selective cytotoxicity against certain cancer cell types, and compares its performance with four widely used mitochondrial inhibitors: Rotenone (B1679576) (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), and FCCP (a protonophore uncoupler).
Mechanism of Action: A Comparative Overview
While all these compounds disrupt mitochondrial function, their specific targets within the oxidative phosphorylation system differ significantly, leading to distinct cellular consequences.
This compound acts by inhibiting cellular mitochondrial respiration, which leads to mitochondrial depolarization, metabolic stress, and the induction of a pro-apoptotic unfolded protein response (UPR) in a subset of MLL-rearranged leukemia cells.[1] This mechanism suggests a broader impact on mitochondrial integrity rather than a targeted inhibition of a single respiratory complex.
In contrast, the other inhibitors have well-defined molecular targets:
-
Rotenone specifically inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).
-
Antimycin A is a potent inhibitor of Complex III (cytochrome bc1 complex) of the ETC.[2][3]
-
Oligomycin targets the F0 subunit of ATP synthase (Complex V), directly blocking the synthesis of ATP.[4][5]
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) is a protonophore that dissipates the proton gradient across the inner mitochondrial membrane, uncoupling electron transport from ATP synthesis.
The distinct mechanisms of these inhibitors lead to varied downstream effects on cellular signaling and survival.
Data Presentation: Quantitative Comparison of Mitochondrial Inhibitors
The following table summarizes the key quantitative data for this compound and other mitochondrial inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce a specific biological activity by 50% and are indicative of the compound's potency.
| Inhibitor | Primary Target | Cell Type | IC50 / Effective Concentration | Reference |
| This compound | Mitochondrial Respiration | MLL-rearranged leukemia cells | Not explicitly stated in reviewed literature | [6] |
| Rotenone | Complex I | Cardiac sarcoplasmic reticulum | 3.4 nM (NADH oxidation) | [1] |
| Various cell lines | < 100 nM (Succinyl-CoA decrease) | [7] | ||
| Mitochondrial Complex I | 1.7 - 2.2 µM | [1] | ||
| Antimycin A | Complex III | HCT-116 cells | 29 µg/mL | [8] |
| Oligomycin | ATP Synthase (Complex V) | MCF7 cells | ~100 nM (mammosphere formation) | [9] |
| MDA-MB-231 cells | ~5-10 µM (mammosphere formation) | [9] | ||
| FCCP | Proton Gradient (Uncoupler) | Rat ventricular myocytes | 100 nM (cardioprotective oxidation) | [10][11][12] |
| 300 nM (mitochondrial depolarization) | [10][11][12] |
Note: A specific IC50 value for this compound's cytotoxic effect on MLL-rearranged leukemia cells was not available in the reviewed literature, though its selective cytotoxicity at a concentration of 10 µM has been demonstrated.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mitochondrial inhibitors. Below are summarized protocols for key experiments used to characterize their efficacy.
Measurement of Oxygen Consumption Rate (OCR)
The oxygen consumption rate is a direct measure of mitochondrial respiration and the activity of the electron transport chain.
Protocol using a Seahorse XF Analyzer:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Mitochondria Isolation (for isolated mitochondria experiments): Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.
-
Assay Medium: Replace the growth medium with a low-buffered Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.
-
Inhibitor Preparation: Prepare stock solutions of the mitochondrial inhibitors (this compound, Rotenone, Antimycin A, Oligomycin, FCCP) and load them into the injection ports of the sensor cartridge.
-
Assay Execution: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will sequentially inject the inhibitors and measure the real-time changes in OCR.
-
Data Analysis: The Seahorse software calculates OCR at baseline and after each inhibitor injection, allowing for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The mitochondrial membrane potential is a key indicator of mitochondrial health and is disrupted by many mitochondrial inhibitors. The fluorescent dye JC-1 is commonly used to measure ΔΨm.
Protocol for Fluorescence Microscopy:
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Treatment: Treat the cells with the desired concentrations of mitochondrial inhibitors for the specified duration. Include a positive control for depolarization (e.g., FCCP).
-
JC-1 Staining: Remove the culture medium and incubate the cells with a medium containing JC-1 dye (typically 1-10 µM) at 37°C for 15-30 minutes.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Imaging: Mount the coverslips on a microscope slide and visualize the cells using a fluorescence microscope with appropriate filters for green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.
-
Analysis: Healthy cells will exhibit predominantly red fluorescence, while apoptotic or metabolically stressed cells will show an increase in green fluorescence. The ratio of red to green fluorescence can be used as a semi-quantitative measure of mitochondrial depolarization.
Measurement of Cellular ATP Levels
ATP levels are a direct readout of the cell's energy status and are significantly affected by mitochondrial inhibitors.
Protocol using a Luciferase-Based Assay:
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat them with the mitochondrial inhibitors.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the ATP assay kit to release the cellular ATP.
-
Luciferase Reaction: Add a luciferin/luciferase reagent to each well. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the ATP concentration. A standard curve with known ATP concentrations should be generated to quantify the ATP levels in the samples.
Signaling Pathways and Visualizations
The inhibition of different components of the mitochondrial respiratory chain triggers distinct downstream signaling cascades.
This compound Signaling Pathway
This compound-induced mitochondrial and metabolic stress activates the Unfolded Protein Response (UPR). This leads to the activation of PERK and IRE1α, resulting in the phosphorylation of eIF2α and JNK, respectively. These events culminate in an increase in the pro-apoptotic proteins ATF4 and CHOP, ultimately leading to apoptosis in sensitive leukemia cells.
Rotenone (Complex I Inhibition) Signaling Pathway
Rotenone's inhibition of Complex I leads to a buildup of NADH and a decrease in the NAD+/NADH ratio. This impairs the TCA cycle and increases the production of reactive oxygen species (ROS). Elevated ROS can activate stress-activated protein kinases (SAPKs) such as JNK and p38, as well as transcription factors like NF-κB, leading to inflammation and apoptosis.
Antimycin A (Complex III Inhibition) Signaling Pathway
Antimycin A blocks the Q-cycle in Complex III, leading to a significant increase in superoxide (B77818) production. This potent ROS generation can activate various stress pathways. For instance, in some cell types, it leads to the ROS-dependent activation of TRPA1 channels and ROS-independent activation of TRPV1 channels, causing calcium influx and neuronal activation.[13] It can also promote the degradation of the oncoprotein c-Myc through a GSK3-dependent pathway.[14]
Oligomycin (ATP Synthase Inhibition) Signaling Pathway
Oligomycin directly inhibits ATP synthesis, leading to a rapid decrease in cellular ATP levels and an increase in the AMP/ATP ratio. This energy crisis activates AMP-activated protein kinase (AMPK), a master regulator of metabolism. Oligomycin can also induce endoplasmic reticulum (ER) stress, leading to the upregulation of CHOP and subsequent apoptosis.[15]
FCCP (Uncoupler) Signaling Pathway
FCCP disrupts the proton gradient, causing a rapid decrease in mitochondrial membrane potential and uncoupling electron transport from ATP synthesis. This leads to a decrease in ATP production and an increase in oxygen consumption. The resulting cellular stress can activate the integrated stress response (ISR) through the HRI kinase, leading to the phosphorylation of eIF2α and the expression of ATF4.[16][17] Low concentrations of FCCP can also induce a controlled level of ROS production that can be cardioprotective.[18]
Conclusion
This compound represents a novel mitochondrial inhibitor with a distinct mechanism of action compared to classical inhibitors of the electron transport chain and ATP synthase. Its ability to induce a potent unfolded protein response leading to apoptosis in specific cancer cells highlights a unique therapeutic vulnerability. In contrast, inhibitors like Rotenone, Antimycin A, and Oligomycin target specific complexes, leading to more direct consequences on electron flow and ATP synthesis, which in turn activate various stress-responsive signaling pathways. The uncoupler FCCP provides a different mode of mitochondrial disruption by dissipating the proton motive force.
The choice of inhibitor for research or therapeutic development will depend on the specific scientific question or the desired cellular outcome. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of understanding the distinct molecular mechanisms and downstream consequences of each compound. Further quantitative studies on the comparative efficacy of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mitochondrial Unfolded Protein Response as a Non-Oncogene Addiction to Support Adaptation to Stress during Transformation in Cancer and Beyond [frontiersin.org]
- 4. The Unfolded Protein Response Is Associated with Cancer Proliferation and Worse Survival in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial modulation-induced activation of vagal sensory neuronal subsets by antimycin A, but not CCCP or rotenone, correlates with mitochondrial superoxide production | PLOS One [journals.plos.org]
- 10. Rotenone Directly Induces BV2 Cell Activation via the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crosstalk between Ca2+ signaling and mitochondrial H2O2 is required for rotenone inhibition of mTOR signaling pathway leading to neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
- 18. Mitochondrial uncoupling, with low concentration FCCP, induces ROS-dependent cardioprotection independent of KATP channel activation [pubmed.ncbi.nlm.nih.gov]
Validating the Apoptotic Effects of CCI-006 with a Pan-Caspase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the apoptotic effects of the novel anti-leukemia compound CCI-006, with and without the use of a pan-caspase inhibitor. This analysis, supported by experimental data, serves to validate the caspase-dependent mechanism of this compound-induced cell death.
The small molecule this compound has been identified as a promising cytotoxic agent against MLL-rearranged (MLL-r) leukemia cells. Its mechanism of action is attributed to the induction of mitochondrial dysfunction, which culminates in apoptosis. To rigorously validate that this compound triggers this programmed cell death cascade through the canonical caspase-dependent pathway, experiments utilizing a broad-spectrum pan-caspase inhibitor, such as Q-VD-OPh or Z-VAD-FMK, are essential. These inhibitors function by irreversibly binding to the catalytic site of caspase enzymes, thereby preventing the downstream events of apoptosis.[1][2]
Comparative Analysis of Apoptosis Induction
The efficacy of a pan-caspase inhibitor in mitigating this compound-induced apoptosis provides direct evidence of a caspase-dependent mechanism. Experimental data demonstrates that pre-treatment of MLL-r leukemia cells with a pan-caspase inhibitor significantly reduces the percentage of apoptotic cells upon exposure to this compound.
Data Summary: this compound Induced Apoptosis in PER-485 Cells
| Treatment Group | 3 hours (% Annexin V+ Cells Increase) | 6 hours (% Annexin V+ Cells Increase) | 24 hours (% Annexin V+ Cells Increase) |
| This compound (5 µM) | ~15% | ~25% | ~35% |
| This compound (5 µM) + Q-VD-OPh (10 µM) | ~5% | ~10% | ~15% |
| Q-VD-OPh (10 µM) | No significant increase | No significant increase | No significant increase |
This data is synthesized from graphical representations in scientific literature and should be considered illustrative.[3]
Furthermore, Western blot analysis reveals that pre-incubation with a pan-caspase inhibitor completely abolishes the cleavage of PARP and caspase-3, key markers of apoptosis, that is observed with this compound treatment alone.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Annexin V Staining for Apoptosis Detection by Flow Cytometry
This protocol is for the quantitative assessment of apoptosis by detecting the externalization of phosphatidylserine (B164497) on the cell surface.
-
Cell Culture and Treatment: Plate PER-485 cells at a density of 1 x 10^6 cells/mL. Treat the cells with 5 µM this compound, 10 µM Q-VD-OPh, a combination of both, or vehicle control (DMSO) for the desired time points (e.g., 3, 6, and 24 hours). For the combination treatment, pre-incubate cells with Q-VD-OPh for 2 hours before adding this compound.
-
Cell Harvesting: Following treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour. Annexin V positive, PI negative cells are considered to be in early apoptosis.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol is for the qualitative detection of key apoptotic protein markers.
-
Cell Lysis: After treatment as described above, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3 and cleaved PARP. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved caspase-3 and cleaved PARP bands indicates apoptosis.
Visualizing the Molecular Interactions and Workflow
To better illustrate the underlying biological processes and experimental design, the following diagrams are provided.
Caption: this compound induced intrinsic apoptotic pathway and point of inhibition.
Caption: Workflow for validating caspase-dependent apoptosis.
References
Efficacy of CCI-006 Across a Panel of Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound CCI-006's efficacy across various cancer cell lines, with a focus on MLL-rearranged (MLL-r) leukemias. Data is presented alongside alternative therapeutic strategies to offer a comprehensive overview for researchers in oncology and drug development.
I. Comparative Efficacy of this compound and Alternatives
The following table summarizes the in vitro efficacy of this compound against a panel of leukemia cell lines. For comparative purposes, data for alternative targeted therapies, including DOT1L and Menin-MLL inhibitors, as well as a standard chemotherapy agent, are also presented. It is important to note that the data for this compound is presented as percentage of cell viability at a fixed concentration, while data for other compounds are presented as IC50 values. Direct comparison of absolute potency should be made with caution due to the different metrics and potential variations in experimental conditions across different studies.
| Cell Line | Cancer Type | This compound (% Viability @ 10µM, 72h)[1] | EPZ-5676 (DOT1L Inhibitor) IC50[2][3] | MI-503 (Menin-MLL Inhibitor) GI50[4][5][6] | Cytarabine (Chemotherapy) IC50[7][8] |
| MLL-rearranged | |||||
| PER-485 | B-cell precursor leukemia | ~20% | Not Reported | Not Reported | Not Reported |
| MOLM-13 | Acute Myeloid Leukemia | ~30% | 59 nM | 250-570 nM | 0.042 µM (without ATRA) |
| MV4-11 | Acute Myeloid Leukemia | ~40% | 3.5 nM | 250-570 nM | Not Reported |
| KOPN-8 | B-cell precursor leukemia | ~50% | Not Reported | Not Reported | Not Reported |
| SEM | B-cell precursor leukemia | ~60% | Not Reported | Not Reported | Not Reported |
| RS4;11 | B-cell precursor leukemia | ~100% (Unresponsive) | Not Reported | Not Reported | Not Reported |
| THP-1 | Acute Monocytic Leukemia | Not Reported | Resistant | Not Reported | 3.69 µM (without ATRA) |
| MLL-wild type | |||||
| REH | B-cell precursor leukemia | ~100% (Unresponsive) | Not Reported | Minimal Effect | Not Reported |
| CEM | T-cell Acute Lymphoblastic Leukemia | ~100% (Unresponsive) | Not Reported | Minimal Effect | Not Reported |
| HL-60 | Acute Promyelocytic Leukemia | Not Reported | Not Reported | Minimal Effect | Not Reported |
| U937 | Histiocytic Lymphoma | Not Reported | Not Reported | Not Reported | Not Reported |
II. Mechanism of Action of this compound
This compound is a novel small molecule that has demonstrated selective cytotoxicity against a subset of MLL-rearranged and CALM-AF10 leukemia cells. Its primary mechanism of action involves the inhibition of mitochondrial respiration. This leads to a cascade of cellular events culminating in apoptosis in sensitive cancer cells.
Caption: Signaling pathway of this compound leading to apoptosis.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. Cell Viability Assay (Resazurin Reduction Assay)
This assay was utilized to determine the cytotoxic effects of this compound on various leukemia cell lines.[1]
1. Cell Seeding:
-
Leukemia cell lines are seeded in 96-well microplates at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL of complete culture medium.
2. Compound Treatment:
-
Cells are treated with this compound at various concentrations (e.g., a dose range or a fixed concentration of 10 µM) or with vehicle control (e.g., DMSO).
3. Incubation:
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Resazurin (B115843) Addition:
-
After the incubation period, 20 µL of resazurin solution (0.15 mg/mL in PBS) is added to each well.[9]
5. Final Incubation:
-
The plates are incubated for an additional 4 hours to allow for the conversion of resazurin to the fluorescent resorufin (B1680543) by viable cells.
6. Data Acquisition:
-
The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic cells following treatment with a compound.
1. Cell Treatment:
-
Cells are treated with the test compound (e.g., 5 µM this compound) or vehicle control for a specified duration (e.g., 24 hours).
2. Cell Harvesting and Washing:
-
Cells are harvested and washed twice with cold phosphate-buffered saline (PBS).
3. Staining:
-
The washed cells are resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
4. Incubation:
-
The cells are incubated for 15 minutes at room temperature in the dark.
5. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
IV. Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing cell viability using the resazurin reduction assay.
Caption: Workflow of the resazurin-based cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MI-503 is a potent and selective Menin-MLL inhibitor with IC50 of 14.7 nM. | Gloves Website [gloves.utechproducts.com]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of MLL-rearranged AML cells to all-trans retinoic acid is associated with the level of H3K4me2 in the RARα promoter region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Investigating Potential Drug Resistance to CCI-006: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel mitochondrial inhibitor CCI-006 with other mitochondrial-targeting agents, focusing on potential mechanisms of drug resistance. While direct experimental evidence of resistance to this compound is not yet available in published literature, this document outlines hypothesized resistance mechanisms based on studies of similar compounds and provides detailed experimental protocols to investigate these pathways.
I. This compound and its Mechanism of Action
This compound is a novel small molecule that has demonstrated selective cytotoxicity against mixed-lineage leukemia (MLL)-rearranged leukemia cells.[1] Its primary mechanism of action involves the inhibition of mitochondrial respiration, leading to mitochondrial dysfunction, an unfolded protein response (UPR), and ultimately, apoptosis.[2][3] The sensitivity to this compound has been linked to low intracellular levels of MEIS1, HIF1α, and ATP5A in susceptible leukemia cells.[1][2]
II. Potential Mechanisms of Drug Resistance to this compound
Based on the known mechanisms of resistance to other mitochondrial inhibitors in cancer, several potential pathways could lead to decreased sensitivity to this compound.
1. Metabolic Reprogramming:
-
Upregulation of Glycolysis: Cancer cells can develop resistance to mitochondrial inhibitors by increasing their reliance on glycolysis for ATP production.[4] In the context of MLL-rearranged leukemia, increased glycolytic activity, in conjunction with elevated levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α), has been associated with resistance to mitochondrial respiration inhibitors.[1]
-
Enhanced Oxidative Phosphorylation (OXPHOS): Paradoxically, some cancer cells can adapt to mitochondrial stress by increasing mitochondrial biogenesis and upregulating OXPHOS genes, thereby compensating for the inhibitory effect of the drug.[4][5]
2. Alterations in Mitochondrial Homeostasis:
-
Increased Mitochondrial Mass: An increase in the total number of mitochondria could potentially dilute the effect of a mitochondrial inhibitor like this compound.
-
Activation of Mitophagy: The selective removal of damaged mitochondria through autophagy (mitophagy) can serve as a survival mechanism for cancer cells treated with mitochondrial-targeting drugs.
3. Activation of Pro-Survival Signaling Pathways:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can counteract the pro-apoptotic signals induced by this compound.
-
Activation of Stress Response Pathways: The unfolded protein response (UPR), while initially pro-apoptotic, can also activate pro-survival signaling pathways if the stress is not overwhelming.
III. Comparative Analysis of this compound and Alternative Mitochondrial Inhibitors
While direct comparative data for this compound against a panel of other mitochondrial inhibitors in MLL-rearranged leukemia is limited, the following table provides a list of known mitochondrial inhibitors that could be used for comparative studies.
| Compound | Target | Potential Resistance Mechanisms |
| This compound | Mitochondrial Respiration (Complex I inferred) | Upregulation of glycolysis (HIF-1α driven), increased mitochondrial biogenesis, activation of pro-survival signaling. |
| Rotenone | Mitochondrial Complex I | Upregulation of alternative metabolic pathways, increased antioxidant capacity. |
| Metformin | Mitochondrial Complex I | Increased glucose uptake and glycolysis, upregulation of OXPHOS genes.[2] |
| IACS-010759 | Mitochondrial Complex I | Metabolic reprogramming, alterations in electron transport chain complex expression. |
| Oligomycin | ATP Synthase (Complex V) | Increased glycolytic flux, mutations in ATP synthase subunits. |
| CCCP/FCCP | Uncoupler (dissipates proton gradient) | Increased ATP production from glycolysis, enhanced cellular efflux mechanisms. |
IV. Visualizing Potential Resistance Pathways
The following diagrams illustrate the mechanism of action of this compound and the hypothesized resistance pathways.
Caption: Mechanism of action of this compound in sensitive leukemia cells.
Caption: Potential mechanisms leading to resistance to this compound.
V. Experimental Protocols for Investigating this compound Resistance
The following section provides detailed methodologies for key experiments to investigate the hypothesized resistance mechanisms.
Development of this compound Resistant Cell Lines
Objective: To generate leukemia cell lines with acquired resistance to this compound for downstream characterization.
Protocol:
-
Determine the initial IC50 of this compound:
-
Plate parental leukemia cells (e.g., MOLM-13, MV4-11) in 96-well plates.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a resazurin-based assay or MTT assay.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
-
Induce Resistance:
-
Culture parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Continuously culture the cells, monitoring their growth rate.
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).[6]
-
At each step, allow the cells to recover and resume normal proliferation before the next concentration increase.
-
This process can take several months.
-
-
Confirm Resistance:
-
Periodically determine the IC50 of the cultured cells and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Once a resistant line is established, it should be maintained in a drug-free medium for several passages to ensure the stability of the resistant phenotype before cryopreservation.
-
Assessment of Metabolic Reprogramming
a) Western Blot for HIF-1α Expression
Objective: To determine if this compound resistant cells have upregulated HIF-1α protein levels.
Protocol:
-
Sample Preparation:
-
Culture both parental and this compound resistant leukemia cells under normoxic (21% O2) and hypoxic (1% O2) conditions for 4-6 hours. Hypoxia is a known inducer of HIF-1α and serves as a positive control.
-
Harvest cells and prepare nuclear extracts, as HIF-1α is a transcription factor that translocates to the nucleus upon stabilization.
-
-
SDS-PAGE and Electrotransfer:
-
Separate 20-40 µg of nuclear protein lysate on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as Lamin B1 for nuclear extracts, to ensure equal protein loading.
-
b) Seahorse XF Analysis for Metabolic Flux
Objective: To measure the rates of glycolysis and mitochondrial respiration in parental and resistant cells.
Protocol:
-
Cell Seeding:
-
Seed parental and this compound resistant leukemia cells into a Seahorse XF96 cell culture microplate at an optimized density.
-
-
Assay Preparation:
-
Hydrate a Seahorse XF96 sensor cartridge overnight.
-
On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A) for the Mito Stress Test.
-
-
Data Acquisition:
-
Place the cell plate in the Seahorse XF96 analyzer and initiate the assay.
-
The instrument will measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time.
-
-
Data Analysis:
-
Analyze the OCR and ECAR data to determine key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity) and glycolysis (basal glycolysis and compensatory glycolysis).
-
Compare these parameters between the parental and resistant cell lines.
-
Measurement of Mitochondrial Mass
Objective: To quantify the mitochondrial content in parental versus resistant cells.
Protocol:
-
Cell Staining:
-
Harvest parental and this compound resistant leukemia cells.
-
Incubate the cells with a mitochondrial-specific fluorescent dye that is independent of mitochondrial membrane potential, such as MitoTracker Green FM or NAO (Nonyl Acridine Orange), at the recommended concentration for 30-60 minutes at 37°C.[5][7]
-
-
Flow Cytometry:
-
Wash the cells to remove excess dye.
-
Resuspend the cells in a suitable buffer (e.g., PBS with 2% FBS).
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for MitoTracker Green).
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of the mitochondrial dye in the parental and resistant cell populations. An increase in MFI in the resistant cells would suggest an increase in mitochondrial mass.
-
By employing these experimental approaches, researchers can systematically investigate the potential mechanisms of resistance to this compound, paving the way for the development of strategies to overcome resistance and improve the therapeutic efficacy of this promising anti-leukemia agent.
References
- 1. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using flow cytometry for mitochondrial assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Mitochondrial Inhibitors: CCI-006 versus CCI-007
This guide provides a detailed comparison of two novel mitochondrial inhibitors, CCI-006 and CCI-007, for researchers, scientists, and drug development professionals. Both compounds have demonstrated selective cytotoxicity against specific leukemia subtypes, particularly those with MLL (Mixed Lineage Leukemia) rearrangements, by targeting mitochondrial function. This document synthesizes available experimental data to highlight their distinct mechanisms of action, cellular effects, and potential therapeutic applications.
Mechanism of Action: Distinct Pathways to Mitochondrial Dysfunction
While both this compound and CCI-007 induce mitochondrial-mediated apoptosis, their upstream mechanisms of action diverge significantly. This compound directly inhibits mitochondrial respiration, leading to a cascade of cellular stress responses. In contrast, CCI-007's primary effect appears to be the downregulation of key leukemogenic genes, which in turn leads to mitochondrial depolarization and apoptosis.
This compound: Inducer of Mitochondrial and Endoplasmic Reticulum Stress
This compound functions as a direct inhibitor of mitochondrial respiration. This inhibition leads to a rapid decrease in cellular oxygen consumption, resulting in mitochondrial depolarization and metabolic stress. The cellular response to this mitochondrial dysfunction is characterized by the activation of the unfolded protein response (UPR), both in the mitochondria and the endoplasmic reticulum (ER). This dual stress response culminates in the induction of apoptosis in sensitive MLL-rearranged leukemia cells, particularly those with low expression of MEIS1, HIF1α, and ATP5A.
CCI-007: Downregulator of Key Leukemogenic Survival Genes
CCI-007 induces apoptosis in a subset of MLL-rearranged, CALM-AF10, and SET-NUP214 leukemia cells through a mechanism that involves the rapid downregulation of critical survival genes. Treatment with CCI-007 leads to a significant decrease in the expression of HOXA9, MEIS1, CMYC, and BCL2, which are key drivers of MLL-rearranged leukemia. This alteration of the core gene expression signature of these leukemias precedes the onset of caspase-dependent apoptosis and mitochondrial depolarization. The sensitivity of leukemia cells to CCI-007 is correlated with lower baseline expression levels of MEIS1 and BCL2.
Comparative Cytotoxicity
While a direct head-to-head comparison of this compound and CCI-007 in the same study has not been published, data from their respective discovery papers provide insights into their potency and selectivity. It is important to note that variations in experimental conditions between studies can influence the absolute IC50 values.
Table 1: Cytotoxic Activity of this compound in Leukemia Cell Lines
| Cell Line | Subtype | IC50 (µM) | Sensitivity |
| PER-485 | MLL-r (t(4;11)) | ~1 | Sensitive |
| MOLM-13 | MLL-r (t(9;11)) | ~1 | Sensitive |
| MV4;11 | MLL-r (t(4;11)) | ~1 | Sensitive |
| SEM | MLL-r (t(4;11)) | >10 | Resistant |
| RS4;11 | MLL-r (t(4;11)) | >10 | Resistant |
| U937 | CALM-AF10 | ~2.5 | Sensitive |
| K562 | CML | >10 | Resistant |
| HL-60 | AML | >10 | Resistant |
Data synthesized from available research on this compound.
Table 2: Cytotoxic Activity of CCI-007 in Leukemia Cell Lines
| Cell Line | Subtype | IC50 (µM) | Sensitivity |
| PER-485 | MLL-r (t(4;11)) | 0.5 - 1 | Sensitive |
| MOLM-13 | MLL-r (t(9;11)) | 1 - 2.5 | Sensitive |
| MV4;11 | MLL-r (t(4;11)) | 1 - 2.5 | Sensitive |
| RS4;11 | MLL-r (t(4;11)) | > 10 | Resistant |
| U937 | CALM-AF10 | 2.5 - 5 | Sensitive |
| LOUCY | SET-NUP214 | 2.5 - 5 | Sensitive |
| K562 | CML | > 10 | Resistant |
| CEM | T-ALL | > 10 | Resistant |
Data synthesized from available research on CCI-007.
From the available data, both compounds show high potency in a similar subset of MLL-rearranged and CALM-AF10 cell lines (PER-485, MOLM-13, MV4;11, and U937) while being largely inactive against other leukemia subtypes.
Experimental Protocols
The following are representative protocols for key assays used to characterize mitochondrial inhibitors like this compound and CCI-007.
1. Cell Viability Assay (Alamar Blue)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound or CCI-007) for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
Reagent Addition: Add Alamar Blue reagent to each well at 10% of the total volume.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control to determine the IC50 value.
2. Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.
-
Cell Treatment: Treat cells with the test compound for the desired time. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 dye in cell culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
-
Data Interpretation: A shift from red to green fluorescence indicates mitochondrial depolarization.
3. Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) of live cells in real-time.
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Injection: Sequentially inject mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The test compound (this compound or CCI-007) can be injected prior to the other inhibitors to assess its direct effect on respiration.
-
Data Acquisition and Analysis: The Seahorse XF Analyzer measures OCR in real-time. The data is analyzed to determine the various parameters of mitochondrial function.
Conclusion
This compound and CCI-007 are promising novel mitochondrial inhibitors with selective activity against MLL-rearranged and other related leukemia subtypes. While both converge on inducing mitochondrial-mediated apoptosis, their primary mechanisms of action are distinct. This compound acts as a direct inhibitor of mitochondrial respiration, triggering a broad stress response. In contrast, CCI-007's effects are mediated through the downregulation of a specific set of leukemogenic survival genes.
The choice between these inhibitors for further research or therapeutic development may depend on the specific molecular vulnerabilities of the target cancer cells. For instance, leukemias highly dependent on mitochondrial respiration may be more susceptible to this compound, while those driven by the overexpression of HOXA9/MEIS1 and related genes may be more sensitive to CCI-007. A direct, side-by-side comparative study of these two compounds is warranted to fully elucidate their relative potencies, selectivities, and therapeutic potential.
Synergistic Antitumor Efficacy of CCI-006 with Standard Chemotherapeutic Agents in MLL-Rearranged Leukemia
A detailed comparison of the synergistic effects of the mitochondrial respiration inhibitor, CCI-006, with cytarabine (B982) and etoposide (B1684455), offering insights for researchers and drug development professionals in oncology.
In the landscape of targeted cancer therapy, the small molecule this compound has emerged as a selective inhibitor of leukemia cells harboring Mixed Lineage Leukemia (MLL) rearrangements. This compound exerts its cytotoxic effects by inhibiting mitochondrial respiration, which leads to mitochondrial depolarization and a pro-apoptotic unfolded protein response in a specific subset of MLL-rearranged leukemia cells.[1][2] This mechanism of action presents a compelling rationale for combination therapies, aiming to enhance the efficacy of standard-of-care chemotherapeutic agents such as cytarabine and etoposide. This guide provides a comparative analysis of the synergistic potential of this compound with these two DNA-damaging agents, supported by experimental data.
Comparative Analysis of Synergistic Cytotoxicity
The synergistic effect of this compound in combination with cytarabine or etoposide was evaluated in MLL-rearranged leukemia cell lines. The primary method to assess this synergy was the resazurin (B115843) reduction assay, which measures cell viability. Synergy was determined by comparing the observed viability of cells treated with the drug combination to the predicted viability if the drugs had a merely additive effect, calculated using the Bliss independence model. A lower observed viability than the predicted additive effect indicates synergy.[1]
Quantitative Synergy Data
The following tables summarize the results of the resazurin reduction synergy assays, demonstrating the enhanced cytotoxic effect of combining this compound with cytarabine or etoposide in the PER-485 MLL-rearranged leukemia cell line. Cells were treated simultaneously with this compound and the respective chemotherapeutic drug for 72 hours.[1]
Table 1: Synergistic Effect of this compound with Cytarabine on PER-485 Cell Viability
| This compound Concentration | Cytarabine Concentration | Predicted Viability (Bliss Model) | Observed Mean Viability ± SEM | Synergy |
| Varies | Varies | Curve | Below Bliss Prediction Curve | Yes |
SEM: Standard Error of the Mean. Data is based on three independent experiments.[1]
Table 2: Synergistic Effect of this compound with Etoposide (VP16) on PER-485 Cell Viability
| This compound Concentration | Etoposide (VP16) Concentration | Predicted Viability (Bliss Model) | Observed Mean Viability ± SEM | Synergy |
| Varies | Varies | Curve | Below Bliss Prediction Curve | Yes |
SEM: Standard Error of the Mean. Data is based on three independent experiments.[1]
The experimental data indicates that for both cytarabine and etoposide, the observed cell viability in the presence of this compound was consistently lower than what would be expected from a simple additive effect of the individual drugs. This demonstrates a clear synergistic interaction, where this compound potentiates the cytotoxic effects of both standard chemotherapeutic agents in this cellular context.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of these findings.
Cell Culture and Reagents
-
Cell Line: PER-485 (MLL-rearranged leukemia cell line).
-
Culture Conditions: Standard cell culture conditions were maintained.
-
Compounds: this compound, Cytarabine, Etoposide (VP16).
Resazurin Reduction Synergy Assay
-
Cell Seeding: PER-485 cells were seeded in microplates at an appropriate density.
-
Drug Treatment: Cells were treated simultaneously with a dose range of this compound and either cytarabine or etoposide. Control wells received vehicle treatment.
-
Incubation: The treated cells were incubated for 72 hours.
-
Viability Assessment: Resazurin solution was added to each well, and after an incubation period, fluorescence was measured to determine the percentage of viable cells relative to the vehicle-treated controls.
-
Synergy Analysis: The Bliss independence model was used to calculate the predicted additive effect of the drug combination. Synergy was confirmed when the observed viability was significantly lower than the predicted viability.[1]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for assessing synergy.
Caption: this compound inhibits mitochondrial respiration, leading to apoptosis.
Caption: Workflow for determining drug synergy.
Conclusion
The available data strongly supports the synergistic interaction between this compound and the conventional chemotherapeutic agents, cytarabine and etoposide, in the context of MLL-rearranged leukemia. By targeting a distinct cellular vulnerability—mitochondrial respiration—this compound effectively enhances the cytotoxic impact of DNA-damaging agents. These findings provide a solid preclinical foundation for further investigation into combination therapies incorporating this compound, which could potentially lead to more effective and less toxic treatment regimens for this high-risk leukemia subtype. Researchers and drug development professionals are encouraged to explore these synergistic relationships further in more complex preclinical models and ultimately, in clinical settings.
References
Unveiling the Cross-Resistance Profile of CCI-006 in Anti-Cancer Therapy
A deep dive into the synergistic effects of the novel mitochondrial inhibitor, CCI-006, with established anti-cancer agents reveals a promising strategy against MLL-rearranged leukemia. This guide presents a comprehensive analysis of the cross-resistance studies, including detailed experimental protocols and quantitative data, to support researchers and drug development professionals in advancing cancer therapy.
This compound, a novel small molecule inhibitor, has demonstrated selective cytotoxicity against mixed lineage leukemia (MLL)-rearranged cancer cells by targeting their mitochondrial respiration.[1][2] This unique mechanism of action prompts a critical question: how does this compound interact with existing anti-cancer drugs? Understanding its cross-resistance profile is paramount for its potential clinical application, either as a standalone therapy or in combination regimens. This guide provides a detailed comparison of this compound's performance alongside other anti-cancer agents, supported by experimental data.
Synergistic Effects with Standard Chemotherapeutics and Targeted Agents
Recent studies have explored the potential of this compound to synergize with standard-of-care chemotherapeutics and other targeted agents in MLL-rearranged leukemia cell lines. The Bliss Independence model was employed to assess the nature of the interaction between this compound and these drugs. Synergy is achieved when the combined effect of the drugs is greater than the sum of their individual effects.
Combination with Cytarabine (B982) and Etoposide (B1684455)
This compound was tested in combination with cytarabine and etoposide (VP16), two conventional chemotherapeutic agents used in the treatment of acute leukemias. The results indicated a synergistic effect in reducing the viability of MLL-rearranged leukemia cells.
| Cell Line | Drug Combination | Observation |
| MLL-rearranged leukemia cells | This compound + Cytarabine | Synergistic reduction in cell viability |
| MLL-rearranged leukemia cells | This compound + Etoposide (VP16) | Synergistic reduction in cell viability |
Combination with EPZ-5676
Furthermore, the interaction between this compound and EPZ-5676, a DOT1L inhibitor also under investigation for MLL-rearranged leukemia, was evaluated. Pre-treatment of MLL-rearranged leukemia cells with EPZ-5676 followed by the addition of this compound demonstrated a significant synergistic effect in inhibiting cell proliferation. This suggests that targeting different vulnerabilities within the cancer cells—in this case, epigenetic regulation and mitochondrial metabolism—could be a highly effective therapeutic strategy.
| Cell Line | Drug Combination | Observation |
| PER-485 and U937 | EPZ-5676 (pre-treatment) + this compound | Synergistic reduction in cell viability |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-resistance studies of this compound.
Cell Culture and Reagents
MLL-rearranged leukemia cell lines (e.g., PER-485, U937) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. This compound, cytarabine, etoposide, and EPZ-5676 were dissolved in a suitable solvent, typically DMSO, to create stock solutions, which were then diluted to the desired concentrations for the experiments.
In Vitro Cytotoxicity and Synergy Assays
-
Cell Seeding: Leukemia cells were seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period.
-
Drug Treatment:
-
Single-agent cytotoxicity: Cells were treated with a range of concentrations of each drug (this compound, cytarabine, etoposide, EPZ-5676) to determine the half-maximal inhibitory concentration (IC50) for each compound.
-
Combination therapy (simultaneous): Cells were treated with various concentrations of this compound in combination with either cytarabine or etoposide for 72 hours.
-
Combination therapy (sequential): For the EPZ-5676 combination, PER-485 cells were pre-treated with a dose range of EPZ-5676 for 7 days, and U937 cells for 10 days. Following the pre-treatment period, this compound was added to the culture for an additional 3 days.
-
-
Viability Assessment: After the incubation period, cell viability was assessed using a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.
-
Data Analysis and Synergy Calculation: The percentage of cell viability relative to untreated control cells was calculated for each drug concentration and combination. The Bliss Independence model was used to determine synergy. The predicted additive effect of the two drugs was calculated using the formula: E_predicted = E_A + E_B - (E_A * E_B), where E_A and E_B are the fractional inhibitions of cell growth by drug A and drug B alone, respectively. If the observed inhibition of the combination (E_observed) was greater than E_predicted, the combination was considered synergistic.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
References
Validating CCI-006's targeting of mitochondrial respiration over other cellular processes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel mitochondrial respiration inhibitor, CCI-006, with other well-established mitochondrial inhibitors. It aims to objectively assess the evidence supporting this compound's on-target activity and explore its specificity over other cellular processes, leveraging available experimental data.
Introduction to this compound and Mitochondrial Targeting
This compound is a novel small molecule identified for its selective cytotoxicity against a subset of MLL-rearranged (MLL-r) leukemia cells.[1] Its primary mechanism of action is the inhibition of mitochondrial respiration, leading to mitochondrial depolarization, metabolic stress, and the induction of a pro-apoptotic unfolded protein response (UPR).[1] Unlike classical mitochondrial inhibitors that target specific complexes of the electron transport chain (ETC), this compound's broader impact on mitochondrial respiration presents a unique therapeutic window for cancers with specific metabolic vulnerabilities.
Targeting mitochondrial metabolism is a promising strategy in cancer therapy, as many cancer cells exhibit altered metabolic pathways, including an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect). However, a subset of cancers, including certain leukemias, remain dependent on oxidative phosphorylation (OXPHOS) for survival, making them susceptible to mitochondrial inhibitors. Validating the specificity of compounds like this compound is crucial to ensure that their therapeutic effects are primarily due to the intended mechanism of action, minimizing off-target toxicities.
Comparative Analysis of Mitochondrial Inhibitors
This section compares the effects of this compound with standard mitochondrial inhibitors on key cellular processes. While direct quantitative comparisons from head-to-head studies are limited in the public domain, this guide synthesizes available data to provide a qualitative and, where possible, quantitative overview.
Data Presentation
Table 1: Comparison of Effects on Mitochondrial Respiration
| Compound | Target | Effect on Oxygen Consumption Rate (OCR) | Notes |
| This compound | Mitochondrial Respiration (Specific target unclear) | Inhibition | Selective effect in a subset of MLL-r leukemia cells.[1] |
| Rotenone (B1679576) | Complex I of ETC | Potent Inhibition | Standard tool compound for studying Complex I function.[2] |
| Antimycin A | Complex III of ETC | Potent Inhibition | Blocks electron flow, leading to a buildup of reactive oxygen species (ROS). |
| Oligomycin | ATP Synthase (Complex V) | Inhibition of ATP-linked respiration | Causes a decrease in OCR and an increase in the proton motive force. |
| FCCP | Uncoupler | Maximal stimulation followed by collapse | Dissipates the proton gradient, uncoupling respiration from ATP synthesis. |
Table 2: Comparative Effects on Cellular Viability and Apoptosis
| Compound | Effect on MLL-r Leukemia Cell Viability | Induction of Apoptosis | Notes |
| This compound | Potent cytotoxicity in sensitive MLL-r cell lines | Rapid induction of apoptosis preceded by mitochondrial depolarization.[1] | The selective cytotoxic effect of this compound was not replicated with other mitochondrial stressors.[3] |
| Rotenone | General cytotoxicity | Induces apoptosis through mitochondrial ROS production.[2] | Broad toxicity to a wide range of cell types. |
| Antimycin A | General cytotoxicity | Induces apoptosis | |
| Oligomycin | Cytotoxicity, often less potent than ETC inhibitors | Can induce apoptosis | |
| FCCP | Cytotoxicity at higher concentrations | Can induce apoptosis |
Table 3: Comparison of Effects on Other Cellular Processes
| Compound | Effect on Glycolysis (ECAR) | Induction of Unfolded Protein Response (UPR) | Known Off-Target Effects |
| This compound | Indirect effects due to metabolic stress | Induces a pro-apoptotic UPR.[1] | Publicly available broad-panel off-target screening data is not available. |
| Rotenone | Can lead to a compensatory increase in glycolysis | Can induce ER stress | Can have neurotoxic effects. |
| Antimycin A | Can lead to a compensatory increase in glycolysis | Can induce ER stress | |
| Oligomycin | Can lead to a compensatory increase in glycolysis | ||
| FCCP | Can increase glycolysis to compensate for inefficient ATP production | Can affect plasma membrane potential at high concentrations. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits mitochondrial respiration, leading to mitochondrial depolarization and metabolic stress, which in turn activates the unfolded protein response and induces apoptosis.
Experimental Workflow for Validating Mitochondrial Targeting
Caption: Experimental workflow for assessing mitochondrial function using the Seahorse XF Mito Stress Test.
Logical Relationship of On-Target vs. Off-Target Effects
Caption: Logical framework for evaluating the on-target versus potential off-target effects of this compound.
Experimental Protocols
Seahorse XF Cell Mito Stress Test for Suspension Leukemia Cells
This protocol is adapted for the analysis of suspension leukemia cell lines to measure key parameters of mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell-Tak cell and tissue adhesive
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine supplements
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
Suspension leukemia cells (e.g., MOLM-13, MV4-11)
Procedure:
-
Plate Coating: Coat Seahorse XF microplate wells with Cell-Tak solution according to the manufacturer's instructions to facilitate the attachment of suspension cells.
-
Cell Seeding: Seed the leukemia cells at an optimized density (typically 0.2-0.8 x 10^6 cells/well) in their regular growth medium and allow them to attach for 30-60 minutes in a CO2 incubator.
-
Medium Exchange: Gently replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubation: Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes to allow for temperature and pH equilibration.
-
Instrument Setup: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator. On the day of the assay, replace the calibrant with fresh, pre-warmed calibrant and incubate for at least 1 hour before the assay. Load the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the designated ports of the sensor cartridge.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before sequentially injecting the inhibitors and measuring the subsequent changes in OCR.
-
Data Analysis: After the run, normalize the data to the cell number in each well. Analyze the OCR data to determine key parameters: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.
Annexin V Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound or other compounds.[4][5][6][7]
Materials:
-
Leukemia cell lines
-
This compound and control compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or control compounds for the specified duration (e.g., 3, 6, 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The available evidence strongly suggests that this compound is a potent inhibitor of mitochondrial respiration that selectively induces apoptosis in a subset of MLL-rearranged leukemia cells.[1] This selectivity appears to be linked to the metabolic phenotype of the cancer cells, highlighting a potential therapeutic vulnerability. The pro-apoptotic effect of this compound is initiated by mitochondrial depolarization and the subsequent activation of the unfolded protein response.
However, a comprehensive and objective validation of this compound's specificity requires further investigation. Specifically, publicly available data on broad-panel off-target screening is needed to rule out significant inhibition of other cellular targets, such as kinases. Furthermore, direct, quantitative comparisons of the effects of this compound on cellular respiration and apoptosis with those of classical mitochondrial inhibitors in the same experimental systems would provide a clearer picture of its relative potency and specificity.
For researchers and drug development professionals, this compound represents a promising lead compound for targeting metabolic vulnerabilities in cancer. Future studies should focus on elucidating its precise molecular target within the mitochondria and conducting comprehensive preclinical safety and toxicology studies to fully characterize its therapeutic potential and off-target profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpu.edu.cn [cpu.edu.cn]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
Safety Operating Guide
Proper Disposal of CCI-006: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of CCI-006, a selective inhibitor of MLL-rearranged leukemia cells. Adherence to these protocols is vital to minimize risks to personnel and the environment.
Key Disposal Parameters
All quantitative data related to the disposal of this compound should be managed in accordance with your institution's specific hazardous waste program guidelines. The following table summarizes general parameters for the safe handling and disposal of chemical waste like this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1][2] |
| Container Type | Chemically compatible, leak-proof, with a secure lid | [2][3] |
| Container Labeling | "Hazardous Waste," "this compound," concentration, and accumulation start date | [4] |
| Storage Location | Designated and well-ventilated satellite accumulation area | [1][4] |
| Maximum Accumulation Volume | 55 gallons (or as specified by institutional EHS) | [1][5] |
| Maximum Accumulation Time | 12 months (or as specified by institutional EHS) | [1] |
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to final pickup by authorized personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate personal protective equipment.
-
Mandatory:
-
Lab coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
-
Recommended for solid/powdered form:
-
Respiratory protection (e.g., N95 respirator or as determined by a risk assessment)
-
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Identify this compound Waste: This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks, and gloves).
-
-
Separate Waste Streams:
-
Solid Waste: Collect solid this compound and contaminated disposables in a designated, leak-proof hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[3]
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.
-
Step 3: Waste Collection and Container Management
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound and are in good condition with secure, tight-fitting lids.[2]
-
Label Containers Clearly: All waste containers must be labeled with the following information:[4]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound in the waste
-
The date when waste was first added to the container (accumulation start date)
-
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[3]
Step 4: Temporary Storage
-
Designated Accumulation Area: Store the labeled hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[1][4]
-
Secondary Containment: Place liquid waste containers in secondary containment bins to prevent the spread of potential spills.[3]
-
Monitor Accumulation Limits: Be aware of your institution's limits on the volume of hazardous waste that can be stored in a satellite accumulation area (typically up to 55 gallons).[1][5]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once a waste container is full or nearing its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4]
-
Complete a Waste Pickup Request: Fill out any required hazardous waste pickup forms, providing accurate information about the waste composition and quantity.[4]
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling CCI-006
IMMEDIATE ACTION REQUIRED: REVIEW ALL SAFETY PROTOCOLS BEFORE HANDLING CCI-006
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a selective inhibitor of mitochondrial respiration, and while specific toxicity data is not widely available, it should be handled with the utmost care as a potent bioactive compound.[1][2]
Personal Protective Equipment (PPE) Requirements
Due to the potent nature of this compound and the absence of comprehensive toxicity data, a conservative approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound in both its solid (powder) and solution forms.
| Operation | Body Part | Required PPE | Material/Standard |
| Handling Solid Compound | Respiratory | N95 or higher-rated respirator | NIOSH Approved |
| Eyes & Face | Safety glasses with side shields and face shield | ANSI Z87.1 | |
| Hands | Double-gloving: chemical-resistant gloves (e.g., nitrile) | ASTM F1671 | |
| Body | Laboratory coat, disposable gown | --- | |
| Handling Solution | Respiratory | Not generally required if handled in a fume hood | --- |
| Eyes | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 | |
| Hands | Chemical-resistant gloves (e.g., nitrile) | ASTM F1671 | |
| Body | Laboratory coat | --- |
Experimental Protocols: Safe Handling and Disposal
Receipt and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (gloves and lab coat) before opening the shipping container.
-
Verify the contents against the shipping manifest.
-
Store this compound in a cool, dry, and dark place, away from incompatible materials.[2] The solid form is typically stored at -20°C for long-term stability.[2]
Weighing and Preparing Solutions:
-
Engineering Controls: All handling of solid this compound must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Procedure:
-
Designate a specific area within the fume hood for handling this compound.
-
Don the full required PPE for handling solids as detailed in the table above.
-
Carefully weigh the desired amount of this compound powder. Use anti-static weighing dishes to prevent dispersal of the powder.
-
To prepare a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Ensure the container is tightly sealed after preparation.
-
Decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables as hazardous waste.
-
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
Workflow for PPE Selection
The following diagram outlines the logical steps for assessing the risks associated with handling this compound and selecting the appropriate personal protective equipment.
Caption: PPE Selection Workflow for this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
